molecular formula C10H12O3 B026690 Methyl 3-ethoxybenzoate CAS No. 108593-47-1

Methyl 3-ethoxybenzoate

Cat. No.: B026690
CAS No.: 108593-47-1
M. Wt: 180.2 g/mol
InChI Key: IFLQNIVRGRISMD-UHFFFAOYSA-N
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Description

Methyl 3-ethoxybenzoate (CAS 108593-47-1) is a high-purity aromatic ester with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both an ester and an ethoxy group on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. In research settings, this compound is primarily used as a key intermediate in chemical synthesis. It can undergo various transformations typical of esters, such as hydrolysis or transesterification, and the aromatic ring can be further functionalized. Related benzoate esters are known to be components of plant volatiles and are studied in the context of plant communication, suggesting potential applications in ecological and biological studies. Researchers also utilize this compound as a standard in analytical chemistry, particularly in chromatography (GC/HPLC) and mass spectrometry, to aid in method development and compound identification. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLQNIVRGRISMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390853
Record name methyl 3-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108593-47-1
Record name methyl 3-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-ethoxybenzoate, a valuable building block in organic synthesis, particularly within the pharmaceutical and life sciences industries. This document details its chemical and physical properties, safety and handling guidelines, and established experimental protocols for its synthesis and analysis. Furthermore, it explores its potential applications in drug discovery and development, offering insights for researchers and scientists in the field.

Chemical and Physical Properties

This compound, identified by the CAS Number 108593-47-1 , is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2] It possesses a molecular weight of 180.20 g/mol .[1][2] This compound is a key intermediate for various chemical transformations, and a thorough understanding of its properties is crucial for its effective application.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 108593-47-1[1][2]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Boiling Point 100 °C at 2 mmHg[3]
Density 1.073 g/cm³[3]
Flash Point 100 °C at 2 mmHg[3]
Refractive Index 1.5200[3]
LogP 1.87190[3]
Storage Temperature Room temperature[3]

Safety and Handling

Table 2: GHS Hazard Information for the Structurally Similar Methyl Benzoate

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Flammable liquids (Category 4)H227: Combustible liquid
Reproductive toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child
Short-term (acute) aquatic hazard (Category 3)H402: Harmful to aquatic life

Source:[5]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are the Fischer esterification of 3-ethoxybenzoic acid and the Williamson ether synthesis from methyl 3-hydroxybenzoate.

3.1.1. Fischer Esterification

This method involves the acid-catalyzed reaction of 3-ethoxybenzoic acid with methanol.

  • Materials: 3-ethoxybenzoic acid, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3-ethoxybenzoic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by distillation.

3.1.2. Williamson Ether Synthesis

This synthesis involves the reaction of the sodium salt of methyl 3-hydroxybenzoate with an ethylating agent like ethyl bromide or diethyl sulfate.

  • Materials: Methyl 3-hydroxybenzoate, sodium hydride (or another suitable base), anhydrous dimethylformamide (DMF), ethyl bromide (or diethyl sulfate), diethyl ether, water.

  • Procedure:

    • Dissolve methyl 3-hydroxybenzoate in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Carefully add sodium hydride in portions at 0 °C to form the sodium phenoxide.

    • Add the ethylating agent (e.g., ethyl bromide) and allow the reaction to stir at room temperature or with gentle heating until completion.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Synthesis_Pathways cluster_0 Fischer Esterification cluster_1 Williamson Ether Synthesis 3-Ethoxybenzoic Acid 3-Ethoxybenzoic Acid This compound This compound 3-Ethoxybenzoic Acid->this compound + Methanol, H+ Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate->this compound + Base, Ethyl Halide Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques Dissolution Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC GC-MS GC-MS Filtration->GC-MS NMR NMR Filtration->NMR Purity & Quantification Purity & Quantification HPLC->Purity & Quantification Data Analysis Identification & Purity Identification & Purity GC-MS->Identification & Purity Data Analysis Structural Elucidation Structural Elucidation NMR->Structural Elucidation Data Analysis

References

physical and chemical properties of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Physical and Chemical Properties of Methyl 3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structural features, comprising a benzene ring substituted with an ethoxy and a methyl ester group, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Physical Properties

This compound is a colorless liquid with the molecular formula C₁₀H₁₂O₃.[1] Its fundamental identifiers and physical characteristics are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 108593-47-1[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Boiling Point 100 °C at 2 mmHg
Density 1.1 g/cm³[2]
Appearance Not Specified
Solubility Poorly soluble in water, miscible with organic solvents.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons (4H): Expected in the range of δ 7.0-7.8 ppm as multiplets. The protons ortho to the ester group will be the most downfield.

  • -OCH₂CH₃ (2H, quartet): Expected around δ 4.1 ppm.

  • -COOCH₃ (3H, singlet): Expected around δ 3.9 ppm.

  • -OCH₂CH₃ (3H, triplet): Expected around δ 1.4 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (-C=O): Expected around δ 166 ppm.

  • Aromatic Carbons (6C): Expected in the range of δ 115-160 ppm. The carbon attached to the ethoxy group will be the most upfield (shielded), and the carbon attached to the ester group will be downfield.

  • -OCH₂CH₃: Expected around δ 63 ppm.

  • -COOCH₃: Expected around δ 52 ppm.

  • -OCH₂CH₃: Expected around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Based on the spectrum of the closely related methyl benzoate, the following peaks are expected:[4][5]

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1730 cm⁻¹.[4]

  • C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.[4]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns for regioisomeric methyl ethoxybenzoates have been studied.[6][7] For the 3-substituted isomer, significant fragments would include:[7]

  • m/z 151: Loss of an ethyl radical (•CH₂CH₃).

  • m/z 149: Loss of a methoxy radical (•OCH₃).[7]

  • m/z 121: Loss of the carbomethoxy group (•COOCH₃), which is often the base peak.[7]

Chemical Properties and Reactivity

Synthesis

This compound can be synthesized via the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

G Synthesis of this compound via Fischer Esterification Reactants 3-Ethoxybenzoic Acid + Methanol Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Reflux Heat (Reflux) Catalyst->Reflux Product This compound Reflux->Product

Caption: Fischer Esterification of 3-Ethoxybenzoic Acid.

Reactivity

The reactivity of this compound is dictated by its aromatic ring and ester functional group.

  • Electrophilic Aromatic Substitution: The ethoxy group is an ortho-, para-director and an activating group, while the methyl ester group is a meta-director and a deactivating group.[8] The directing effects are competitive. Nitration, for example, would likely yield a mixture of products, with substitution occurring at positions ortho and para to the ethoxy group, and meta to the ester group.[9][10]

G Directing Effects in Electrophilic Aromatic Substitution Start This compound Ethoxy Ethoxy Group (Ortho, Para-directing, Activating) Start->Ethoxy Ester Methyl Ester Group (Meta-directing, Deactivating) Start->Ester Positions Possible Substitution Positions (2, 4, 6) Ethoxy->Positions Ester->Positions

Caption: Directing Effects on the Aromatic Ring.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid and methanol.

Applications in Drug Development

Benzoic acid and its derivatives are important scaffolds in medicinal chemistry.[11][12] While specific applications of this compound are not widely documented, related benzoate derivatives have been investigated for various therapeutic purposes, including:

  • Enzyme Inhibition: The core structure can be modified to design inhibitors for enzymes such as malate dehydrogenase, which is a target in oncology.[13]

  • PDE4 Inhibitors: Novel benzoic acid ester derivatives have been synthesized and evaluated as potent phosphodiesterase-4 (PDE4) inhibitors for the treatment of respiratory diseases like asthma and COPD.[14]

  • Selective Estrogen Receptor Degraders (SERDs): Benzoic acid derivatives have shown promise as orally bioavailable SERDs for the treatment of ERα+ breast cancer.[15]

The ethoxy group in this compound can influence the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability.

Experimental Protocols

Synthesis of this compound by Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[16][17][18][19]

G Experimental Workflow for Synthesis Start Combine Reactants Reflux Reflux Reaction Mixture Start->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify

Caption: Synthesis and Purification Workflow.

Materials:

  • 3-ethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 3-ethoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol for Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • IR: A small drop of the neat liquid can be placed between two salt plates (NaCl or KBr) for analysis.

  • MS: Dilute a small sample in a volatile organic solvent (e.g., methanol or acetonitrile) for injection into the mass spectrometer.

Instrumentation:

  • NMR: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

  • MS: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis.

Safety Information

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: The compound is combustible. Keep away from heat, sparks, and open flames.

  • Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Reactivity: Avoid contact with strong oxidizing agents.

This guide provides a foundational understanding of the for professionals in research and drug development. The provided protocols and data serve as a starting point for its synthesis, characterization, and potential applications.

References

An In-depth Technical Guide to Methyl 3-ethoxybenzoate: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for methyl 3-ethoxybenzoate. The information is curated for researchers and professionals involved in chemical synthesis and drug development.

Core Molecular and Physical Properties

This compound is an aromatic ester characterized by a benzene ring substituted with a methoxycarbonyl group and an ethoxy group at positions 1 and 3, respectively. The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitation
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 108593-47-1[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. Two primary and effective methods are the Fischer esterification of 3-ethoxybenzoic acid and the Williamson ether synthesis from methyl 3-hydroxybenzoate.

Experimental Protocol 1: Fischer Esterification

This method involves the acid-catalyzed esterification of 3-ethoxybenzoic acid with methanol.[2][3][4]

Materials:

  • 3-ethoxybenzoic acid

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-ethoxybenzoic acid in a large excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Fischer_Esterification cluster_products Products 3_ethoxybenzoic_acid 3-Ethoxybenzoic Acid Methanol Methanol H2SO4 H2SO4 Methyl_3_ethoxybenzoate This compound Water Water Reflux Reflux H2SO4->Reflux Protonation Protonated_carbonyl Protonated_carbonyl Reflux->Protonated_carbonyl Protonated_carbonyl->Methyl_3_ethoxybenzoate Protonated_carbonyl->Water

Caption: Fischer Esterification workflow for the synthesis of this compound.

Experimental Protocol 2: Williamson Ether Synthesis

This alternative synthesis involves the reaction of methyl 3-hydroxybenzoate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.[5][6][7]

Materials:

  • Methyl 3-hydroxybenzoate

  • Ethyl iodide

  • Potassium carbonate (or another suitable base)

  • Acetone (or another polar aprotic solvent)

  • Water

  • Diethyl ether

Procedure:

  • To a round-bottom flask containing a solution of methyl 3-hydroxybenzoate in acetone, add a slight excess of potassium carbonate.

  • Add ethyl iodide to the suspension with vigorous stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by vacuum distillation or column chromatography.

Williamson_Ether_Synthesis Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate Ethyl_iodide Ethyl Iodide Base Base Solvent Acetone (Solvent) SN2_Reaction SN2_Reaction Base->SN2_Reaction Deprotonation Methyl_3_ethoxybenzoate Methyl_3_ethoxybenzoate SN2_Reaction->Methyl_3_ethoxybenzoate

Caption: Williamson Ether Synthesis workflow for this compound.

Biological Activity Context

While specific studies on the biological activity of this compound are not widely documented, related benzoate derivatives have shown a range of biological effects. For instance, certain benzoate esters are investigated for their roles as enzyme inhibitors or their potential in targeting cancer metabolism.[8] Other studies on benzoate derivatives have explored their use in suppressing melanogenesis.[9] Furthermore, methyl benzoate itself is recognized for its insecticidal properties.[10] These findings suggest that this compound could be a candidate for screening in various biological assays to explore its potential therapeutic or agrochemical applications. Further research is warranted to elucidate the specific biological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 3-ethoxybenzoate, a valuable intermediate in pharmaceutical and chemical research. The document details two core synthetic strategies: the Williamson Ether Synthesis and the Fischer Esterification pathway. Each method is presented with detailed experimental protocols, comparative quantitative data derived from analogous reactions, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Overview of Synthesis Strategies

Two principal routes for the synthesis of this compound have been identified and are detailed below. The selection of a particular pathway may be guided by factors such as the availability of starting materials, desired yield, and scalability.

  • Pathway 1: Williamson Ether Synthesis. This approach involves the ethylation of the hydroxyl group of methyl 3-hydroxybenzoate. It is a direct and often high-yielding method for forming the ether linkage.

  • Pathway 2: Fischer Esterification. This classic method involves the acid-catalyzed esterification of 3-ethoxybenzoic acid with methanol. This pathway is a two-step process if starting from 3-hydroxybenzoic acid, requiring the initial synthesis of the ether before esterification.

Quantitative Data Summary

The following table summarizes quantitative data for the described synthesis pathways. The data for the synthesis of this compound is based on yields reported for structurally similar compounds undergoing the same class of reaction, providing a reasonable expectation for experimental outcomes.

PathwayStarting MaterialKey ReagentsReaction TimeTemperature (°C)Reported Yield (%)Reference Compound
Williamson Ether Synthesis Methyl 3-hydroxybenzoateDiethyl sulfate, K₂CO₃2 hours78-8099.64Methyl 4-ethoxybenzoate[1]
Methyl 3-hydroxy-4-methoxybenzoate1-bromo-3-chloropropane, K₂CO₃4 hours7094.7Methyl 3-(3-chloropropoxy)-4-methoxybenzoate[2]
Fischer Esterification 3-Ethoxybenzoic AcidMethanol, H₂SO₄30-60 minutesReflux (~65)81-85Methyl m-nitrobenzoate[3]
Benzoic AcidMethanol, H₂SO₄1 hourReflux (~65)~90Methyl Benzoate

Synthesis Pathways and Experimental Protocols

Pathway 1: Williamson Ether Synthesis

This pathway is a direct, one-step synthesis from a commercially available starting material, methyl 3-hydroxybenzoate. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent.

Williamson_Ether_Synthesis M3HB Methyl 3-hydroxybenzoate M3EB This compound M3HB->M3EB 1. Diethyl sulfate, K₂CO₃ 2. Butanone, 78-80°C Base K₂CO₃ EthylatingAgent Diethyl sulfate Solvent Butanone Heat 78-80°C

Williamson Ether Synthesis of this compound.
  • Reaction Setup: To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) in 2-butanone (methyl ethyl ketone), add potassium carbonate (2 equivalents).

  • Addition of Ethylating Agent: To this suspension, add diethyl sulfate (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux at 78-80°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Pathway 2: Fischer Esterification

This pathway involves two sequential reactions if starting from 3-hydroxybenzoic acid. The first step is a Williamson ether synthesis to form 3-ethoxybenzoic acid, followed by a Fischer esterification to yield the final product.

Fischer_Esterification_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Esterification HBA 3-Hydroxybenzoic acid EBA 3-Ethoxybenzoic acid HBA->EBA Bromoethane, KOH Acetone, Reflux EBA2 3-Ethoxybenzoic acid M3EB This compound EBA2->M3EB Methanol, H₂SO₄ Reflux

Two-step synthesis via Fischer Esterification.

This step is a Williamson ether synthesis performed on 3-hydroxybenzoic acid.

  • Reaction Setup: In a reaction flask, dissolve 3-hydroxybenzoic acid (1 equivalent) in acetone. Add potassium hydroxide (2.2 equivalents).

  • Addition of Ethylating Agent: While stirring at room temperature, slowly add bromoethane (2.3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 9-15 hours.

  • Work-up: After cooling, remove the acetone under reduced pressure. Add water and a solution of sodium hydroxide and heat to reflux for 2-4 hours to saponify any ester that may have formed.

  • Isolation: Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of 3-4.

  • Purification: The precipitated 3-ethoxybenzoic acid is collected by vacuum filtration, washed with water, and can be further purified by recrystallization.

This is the final step to produce this compound.

  • Reaction Setup: In a round-bottomed flask, dissolve 3-ethoxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Neutralization: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.

Logical Workflow for Synthesis Route Selection

The choice between the two primary synthesis pathways will depend on several factors. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Decision_Tree Start Start: Synthesize This compound Check_M3HB Is Methyl 3-hydroxybenzoate readily available? Start->Check_M3HB Check_3EBA Is 3-Ethoxybenzoic acid readily available? Check_M3HB->Check_3EBA No Williamson Pathway 1: Williamson Ether Synthesis Check_M3HB->Williamson Yes Fischer Pathway 2: Fischer Esterification Check_3EBA->Fischer Yes Synthesize_3EBA Synthesize 3-Ethoxybenzoic acid from 3-Hydroxybenzoic acid Check_3EBA->Synthesize_3EBA No Synthesize_3EBA->Fischer

Decision workflow for selecting a synthesis pathway.

Conclusion

This guide has detailed two robust and well-established methods for the synthesis of this compound. The Williamson Ether Synthesis offers a direct and high-yielding route from methyl 3-hydroxybenzoate. The Fischer Esterification pathway, while potentially involving an additional step to prepare the 3-ethoxybenzoic acid precursor, is a reliable and widely used method for ester formation. The choice of synthesis route will ultimately be determined by the specific constraints and requirements of the research or development project. The provided protocols and comparative data serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 3-ethoxybenzoate, a valuable intermediate in the pharmaceutical and chemical industries. This document details the starting materials, reaction protocols, and quantitative data associated with the most common and effective synthesis strategies.

Introduction

This compound is a benzoate ester characterized by an ethoxy group at the meta position of the benzene ring. Its synthesis is primarily achieved through two well-established organic reactions: Fischer-Speier Esterification and Williamson Ether Synthesis. The choice of route often depends on the availability and cost of the starting materials. This guide will explore both pathways, providing detailed experimental procedures and relevant data to assist researchers in the successful synthesis of this compound.

Synthetic Pathways

There are two principal and reliable synthetic pathways for the laboratory-scale production of this compound:

  • Route 1: Fischer-Speier Esterification of 3-Ethoxybenzoic Acid. This is a direct, one-step method involving the acid-catalyzed esterification of 3-ethoxybenzoic acid with methanol.

  • Route 2: Williamson Ether Synthesis of Methyl 3-Hydroxybenzoate. This two-step approach begins with the etherification of Methyl 3-hydroxybenzoate with an ethylating agent, followed by the formation of the ether linkage.

Below is a detailed exploration of each synthetic route.

Route 1: Fischer-Speier Esterification of 3-Ethoxybenzoic Acid

This method is a straightforward and widely used procedure for the synthesis of esters. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Signaling Pathway

Fischer_Esterification 3-Ethoxybenzoic Acid 3-Ethoxybenzoic Acid This compound This compound 3-Ethoxybenzoic Acid->this compound Methanol Methanol Methanol->this compound H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->this compound Water Water Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Phenoxide Intermediate Phenoxide Intermediate Methyl 3-hydroxybenzoate->Phenoxide Intermediate + Base Base (e.g., K2CO3) Base (e.g., K2CO3) This compound This compound Phenoxide Intermediate->this compound + Ethylating Agent Ethylating Agent (e.g., Iodoethane) Ethylating Agent (e.g., Iodoethane)

An In-depth Technical Guide to the Solubility Characteristics of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-ethoxybenzoate, a key consideration for its handling, formulation, and application in research and development. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this document outlines predicted solubility based on physicochemical properties and provides a general experimental protocol for its determination.

Core Concepts: Physicochemical Properties

This compound is an aromatic ester. Its structure, featuring a benzene ring, an ester group, and an ethoxy group, dictates its solubility behavior. The presence of the largely non-polar benzene ring and the ethyl group in the ethoxy moiety suggests a preference for non-polar or weakly polar solvents. The ester and ether functionalities introduce some capacity for hydrogen bonding, which may allow for limited solubility in more polar environments.

A key indicator of its hydrophobicity is the partition coefficient, LogP. The calculated LogP value for this compound is approximately 1.87 to 2.6.[1][2] This positive value indicates a higher affinity for a lipophilic environment (like octanol) over a hydrophilic one (like water), predicting low aqueous solubility.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of similar aromatic esters, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneHighThe non-polar aromatic ring and alkyl chain of this compound will interact favorably with non-polar solvents.
Polar Aprotic Acetone, Ethyl AcetateHighThese solvents can engage in dipole-dipole interactions with the ester group of this compound.
Polar Aprotic Acetonitrile, DMSO, DMFModerate to HighThe polarity of these solvents should be sufficient to dissolve the compound, though the non-polar regions may limit very high solubility.
Polar Protic Ethanol, MethanolModerateThe alkyl nature of these alcohols and their ability to act as hydrogen bond acceptors will facilitate dissolution.
Aqueous WaterLowThe significant hydrophobic surface area of the molecule is expected to result in poor solvation by water molecules.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the equilibrium solubility of this compound, based on the analytical stirred-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Stirring hotplate with temperature control

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • Once equilibrium is assumed, allow the flasks to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

3. Data Presentation:

  • Solubility should be reported in standard units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualizations

The following diagrams illustrate the logical relationships governing the solubility of this compound and a typical experimental workflow for its determination.

G Logical Relationship of Structure to Solubility cluster_molecule This compound cluster_solubility Predicted Solubility Behavior Structure C10H12O3 Hydrophobic Benzene Ring Ethyl Group Structure->Hydrophobic Hydrophilic Ester Group Ether Oxygen Structure->Hydrophilic High_Solubility High in Non-Polar & Polar Aprotic Solvents Hydrophobic->High_Solubility Favors Lipophilic Interaction Low_Solubility Low in Aqueous Solvents Hydrophilic->Low_Solubility Insufficient to Overcome Hydrophobicity in Water

Caption: Logical flow from molecular structure to predicted solubility.

G Experimental Workflow for Solubility Determination Start Start: Excess Solute + Solvent Equilibration Equilibration (Stirring at Constant T) Start->Equilibration Settling Allow Undissolved Solid to Settle Equilibration->Settling Sampling Withdraw Supernatant with Syringe Settling->Sampling Filtration Filter through 0.45 µm Syringe Filter Sampling->Filtration Dilution Dilute Sample to Known Volume Filtration->Dilution Analysis HPLC Analysis Dilution->Analysis Quantification Quantify against Standard Curve Analysis->Quantification End End: Determine Solubility Quantification->End

Caption: Generalized workflow for experimental solubility determination.

References

Methyl 3-ethoxybenzoate: A Comprehensive Material Safety Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for Methyl 3-ethoxybenzoate (CAS No. 108593-47-1). The information is compiled to meet the needs of researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Chemical Identification and Physical Properties

This compound is an aromatic ester. Its fundamental identification and physical characteristics are summarized below.

Identifier Value Source(s)
Chemical Name This compound[1]
Synonyms 3-Ethoxybenzoic acid methyl ester, Methyl m-ethoxybenzoate[2]
CAS Number 108593-47-1[1][2]
Molecular Formula C10H12O3[1][2]
Molecular Weight 180.20 g/mol [1][2]
Physical Property Value Source(s)
Appearance Colorless to light yellow liquid[2]
Density 1.073 g/cm³
Boiling Point 258.2 °C at 760 mmHg
100 °C at 2 mmHg[2]
Flash Point 102.1 °C
Vapor Pressure 0.0139 mmHg at 25 °C
Solubility Information not available. Expected to be poorly soluble in water and soluble in organic solvents.
Refractive Index 1.520[2]

Hazard Identification and Toxicological Profile

There is some conflicting information regarding the hazards of this compound. One supplier SDS indicates no health hazards, while another suggests it is harmful. Based on data for the closely related compound, Methyl Benzoate, and GHS classifications from some suppliers, a cautious approach is warranted.

GHS Classification (from supplier data):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[2]

  • Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2]

Toxicological Data:

Test Species Route Value Source(s)
LD50 (Methyl Benzoate) RatOral1177 mg/kg[3]
LD50 (Methyl Benzoate) RabbitDermal>2000 mg/kg[4]

Ecological Information:

No specific ecotoxicological data for this compound was found. It is recommended to prevent its release into the environment. For the related compound, Methyl Benzoate, it is classified as harmful to aquatic life.

Handling, Storage, and Personal Protective Equipment

Handling:

  • Handle only by, or under the close supervision of, qualified professionals trained in handling hazardous chemicals.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing vapors or mists.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as oxidizing agents.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., butyl rubber, nitrile).

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

First Aid and Emergency Procedures

Exposure Route First Aid Measures Source(s)
Inhalation Remove to fresh air. If symptoms persist, seek medical attention.
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids. If irritation persists, seek medical attention.
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Dry powder, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce carbon monoxide and other toxic gases.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures:

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Prevent the material from entering drains or waterways.

  • Ventilate the area of the spill.

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 3-ethoxybenzoic acid with methanol, using a strong acid catalyst. The following is a representative protocol adapted from general Fischer esterification procedures.[7][8][9]

Materials:

  • 3-ethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, combine 3-ethoxybenzoic acid and an excess of anhydrous methanol.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

    • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing water.

    • Extract the aqueous mixture with diethyl ether.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator.

  • Purification:

    • The crude this compound can be purified by vacuum distillation to yield the final product.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical flow for hazard identification and control.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reactants 3-Ethoxybenzoic Acid + Methanol + H₂SO₄ reflux Reflux reactants->reflux Heat quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill product Pure Methyl 3-ethoxybenzoate distill->product

Caption: Fischer Esterification Workflow for this compound Synthesis.

hazard_control_flowchart cluster_assessment Hazard Identification & Risk Assessment cluster_control Hierarchy of Controls cluster_response Emergency Preparedness cluster_review Review & Improvement identify_hazards Identify Hazards (Physical, Health, Environmental) assess_risks Assess Risks (Likelihood & Severity) identify_hazards->assess_risks elimination Elimination / Substitution (Use a less hazardous chemical) assess_risks->elimination Implement Controls spill_response Spill Response Plan assess_risks->spill_response first_aid First Aid Procedures assess_risks->first_aid fire_plan Fire Response Plan assess_risks->fire_plan engineering Engineering Controls (Fume Hood, Ventilation) administrative Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) review Review and Update Procedures Periodically spill_response->review first_aid->review fire_plan->review

References

Safe Handling and Storage of Methyl 3-ethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 3-ethoxybenzoate (CAS No. 108593-47-1). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound. Due to the limited availability of specific toxicological data for this compound, information from the closely related compound, Methyl Benzoate, is used as a surrogate for hazard assessment where noted.

Physicochemical and Hazard Information

A summary of the known physicochemical properties and hazard classifications for this compound is presented below. It is important to note that there are some discrepancies in the reported hazard classifications from different suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 108593-47-1-
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
Appearance Liquid[1]
Density 1.073 g/cm³Chemsrc
Boiling Point 100°C @ 2mm HgChemsrc
Vapor Pressure 0.0139 mmHg @ 25°CChemsrc
Refractive Index 1.520Chemsrc
LogP 1.87190LookChem

Table 2: Hazard Identification for this compound

Hazard StatementClassification Source
Not a hazardous substance or mixtureThermo Fisher Scientific SDS[1]
Harmful by inhalation, in contact with skin, and if swallowedChemsrc[2]

Note: The conflicting hazard information necessitates a cautious approach. It is recommended to handle this compound as a potentially hazardous substance until more definitive toxicological data becomes available.

Toxicological Data (Surrogate Data from Methyl Benzoate)

Due to the absence of specific toxicological data for this compound, data for the structurally similar compound, Methyl Benzoate (CAS No. 93-58-3), is provided as a reference for potential hazards.

Table 3: Acute Toxicity Data for Methyl Benzoate

Route of ExposureSpeciesValue
OralRatLD50: 1177 mg/kg[3]
DermalCatLDLo: 10 g/kg[3]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment. The following workflow outlines the recommended steps for handling this compound.

Caption: Workflow for Safe Handling of this compound.
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of vapors.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage
  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly closed to prevent evaporation and contamination.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

  • Avoid exposure to heat, sparks, and open flames.[2]

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.[2]

  • Contaminated packaging should be treated as hazardous waste.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD guidelines for testing chemical toxicity. These protocols are provided as a reference for understanding how the toxicological data for similar compounds are generated.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

  • Animal Selection: Typically, female rats are used.

  • Dosing: A single dose of the substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is tested.

  • Classification: The substance is classified based on the dose at which mortality is observed.[5]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion.

  • Animal Selection: Albino rabbits are typically used.

  • Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.

  • Exposure: The substance is left in contact with the skin for a specified period (typically 4 hours).

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.[1][6]

The logical relationship for conducting these tests, starting with a weight of evidence analysis to minimize animal testing, is depicted below.

Caption: Tiered approach to chemical hazard assessment.

This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always prioritize safety and handle all chemicals with care.

References

Unlocking the Potential of Methyl 3-ethoxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Benzoate Ester in Drug Discovery and Beyond

Methyl 3-ethoxybenzoate, a substituted aromatic ester, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique structural features present a versatile scaffold for the synthesis of novel bioactive molecules, with potential applications spanning oncology, infectious diseases, and pest control. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
CAS Number 108593-47-1[1][2]
Appearance Liquid[3]
Density 1.073 g/cm³[1]
Boiling Point 100 °C at 2 mmHg[1]
Refractive Index 1.52[1]
LogP 1.87190[1]
Vapor Pressure 0.0139 mmHg at 25°C[1]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 3-Ethoxybenzoic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Ethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane

  • 5% Sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-ethoxybenzoic acid (1.0 equivalent) and an excess of anhydrous methanol (10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product 3-Ethoxybenzoic_Acid 3-Ethoxybenzoic Acid Reflux Reflux 3-Ethoxybenzoic_Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Extraction Extraction with CH₂Cl₂ Reflux->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Methyl_3_ethoxybenzoate This compound Concentration->Methyl_3_ethoxybenzoate

Synthesis workflow for this compound via Fischer esterification.

Potential Research Applications

While direct biological studies on this compound are limited in publicly available literature, the compound and its structural analogs show significant promise in several research areas, particularly in medicinal chemistry and pest management.

As a Scaffold for Malate Dehydrogenase (MDH) Inhibitors in Cancer Research

Malate dehydrogenase (MDH) is a key enzyme in the tricarboxylic acid (TCA) cycle, and its inhibition presents a novel strategy for cancer therapy by disrupting cellular metabolism.[4][5][6] Research has shown that derivatives of substituted benzoic acids can act as potent inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms.

A notable example is the derivative Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, which has been identified as a dual inhibitor of MDH1 and MDH2. This suggests that the this compound core can serve as a valuable starting point for the design and synthesis of novel MDH inhibitors. The ethoxy group can be readily modified to explore structure-activity relationships and optimize inhibitory potency and selectivity.

cluster_MDH_Inhibition MDH Inhibition Pathway Benzoate_Scaffold This compound Scaffold Derivative_Synthesis Chemical Derivatization Benzoate_Scaffold->Derivative_Synthesis MDH_Inhibitor Potential MDH1/2 Inhibitor Derivative_Synthesis->MDH_Inhibitor MDH Malate Dehydrogenase (MDH1/MDH2) MDH_Inhibitor->MDH Inhibits TCA_Cycle Tricarboxylic Acid (TCA) Cycle MDH->TCA_Cycle Key Enzyme in Therapeutic_Effect Potential Anti-cancer Therapeutic Effect MDH->Therapeutic_Effect Inhibition leads to Cancer_Metabolism Cancer Cell Metabolism TCA_Cycle->Cancer_Metabolism Drives

Logical relationship of this compound as a scaffold for MDH inhibitors.
Intermediate in the Synthesis of Kinase Inhibitors

Substituted benzoic acid esters are crucial building blocks in the synthesis of complex pharmaceutical compounds, including kinase inhibitors used in oncology. A notable, though retracted, study detailed the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, starting from methyl 3-hydroxy-4-methoxybenzoate.[7][8][9][10] This highlights the utility of the benzoate scaffold in constructing the quinazoline core of such drugs.

Given its structural similarity, this compound can be envisioned as a starting material for the synthesis of novel Gefitinib analogs or other kinase inhibitors. The ethoxy group offers a point for modification to potentially improve pharmacokinetic properties or target engagement.

Start This compound Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Cyclization Cyclization Reduction->Cyclization Chlorination Chlorination Cyclization->Chlorination Coupling Coupling with Amine Chlorination->Coupling Final_Product Kinase Inhibitor Analog Coupling->Final_Product

Hypothetical workflow for synthesizing a kinase inhibitor from this compound.
Potential as an Insect Repellent

There is growing interest in developing safe and effective botanical insecticides and repellents. Studies have demonstrated the repellent activity of Methyl Benzoate and its analogs, such as Methyl 3-methoxybenzoate, against various insects, including mosquitoes and bed bugs.[11][12] These compounds often act by interfering with the insect's olfactory system.

The structural similarity of this compound to these known repellents suggests that it may also possess insect repellent properties. Further research is warranted to evaluate its efficacy against a range of insect pests and to elucidate its mechanism of action.

This protocol outlines a basic method for assessing the repellent activity of this compound against mosquitoes.

Materials:

  • This compound

  • Ethanol (solvent)

  • Mosquito cage with adult, non-blood-fed female mosquitoes

  • Human volunteer

  • Pipettes and glassware

Procedure:

  • Prepare a series of dilutions of this compound in ethanol (e.g., 1%, 5%, 10%, 25%).

  • Apply a standard volume (e.g., 1 mL) of a test solution to a defined area on a volunteer's forearm. The other forearm can be treated with ethanol alone as a control.

  • Expose both forearms to the mosquito cage for a set period (e.g., 3 minutes).

  • Record the number of mosquito landings and/or bites on each forearm.

  • Calculate the percentage repellency for each concentration.

Quantitative Data from Analog Studies:

While specific data for this compound is not yet available, studies on related compounds provide a benchmark for expected activity.

CompoundInsect SpeciesRepellency MetricResult
Methyl BenzoateAedes aegyptiProtection timeUp to 2 hours at 25% concentration
Methyl 3-methoxybenzoateCimex lectulariusSpatial RepellencyStrong repellent effect

Conclusion

This compound is a readily accessible and versatile chemical building block with significant untapped potential in various research fields. Its utility as a scaffold for the development of novel enzyme inhibitors, particularly for cancer therapy, and its potential as a new class of insect repellents make it a compelling subject for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this promising compound. As the demand for innovative therapeutics and sustainable pest management solutions continues to grow, this compound is poised to become an increasingly important tool in the arsenal of chemists and biologists alike.

References

An In-Depth Technical Guide to Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-ethoxybenzoate, a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and summarizes its known spectroscopic data.

Core Chemical Information

This compound is an aromatic ester with the chemical formula C₁₀H₁₂O₃. It is a derivative of benzoic acid, featuring an ethoxy group at the meta position of the benzene ring and a methyl ester functional group.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
CAS Number 108593-47-1[1][3]
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.20 g/mol [1][3]
Density 1.073 g/cm³[1][2]
Boiling Point 100°C at 2 mmHg[1][2]
Refractive Index 1.52[1][2]
LogP 1.87190[1][2]
Vapor Pressure 0.0139 mmHg at 25°C[1][2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3-Ethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol. The methanol serves as both a reactant and a solvent.

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted 3-ethoxybenzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aromatic and aliphatic)
~1720StrongC=O stretching (ester)
~1600, 1480Medium-WeakC=C stretching (aromatic ring)
~1250StrongC-O stretching (ester and ether)
~1100StrongC-O stretching (ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

  • Aromatic protons (4H): Expected to appear in the range of δ 7.0-7.8 ppm as a complex multiplet.

  • -OCH₂CH₃ (2H, quartet): Expected around δ 4.1 ppm.

  • -OCH₃ (3H, singlet): Expected around δ 3.9 ppm.

  • -OCH₂CH₃ (3H, triplet): Expected around δ 1.4 ppm.

Predicted ¹³C NMR (CDCl₃):

  • C=O (ester): Expected around δ 166 ppm.

  • Aromatic carbons: Six signals expected in the range of δ 115-160 ppm.

  • -OCH₂CH₃: Expected around δ 64 ppm.

  • -OCH₃: Expected around δ 52 ppm.

  • -OCH₂CH₃: Expected around δ 15 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 180, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 149) and the ethoxy group (-OCH₂CH₃, m/z 135).

Applications in Research and Drug Development

While specific biological activities or drug development applications for this compound are not extensively documented in publicly available literature, its structural motif is of interest to medicinal chemists. Benzoate derivatives are known to possess a wide range of biological activities. The ethoxy and methyl ester groups can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets.

Further research is warranted to explore the potential of this compound and its derivatives as enzyme inhibitors, receptor ligands, or as scaffolds for the development of novel therapeutic agents. The synthetic and characterization data provided in this guide serve as a foundational resource for such investigations.

LogicalRelationship cluster_synthesis Synthesis & Characterization cluster_development Drug Development Pathway Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Purification->Spectroscopy LeadGen Lead Generation Spectroscopy->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical MethylEthoxybenzoate This compound MethylEthoxybenzoate->Synthesis

Caption: Role of this compound in the drug development pipeline.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a chemical fume hood.[1] In case of contact with skin or eyes, flush with copious amounts of water.[1]

References

A Technical Guide to Methyl 3-ethoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-ethoxybenzoate (CAS No. 108593-47-1) is an aromatic ester that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a methyl ester and an ethoxy group on a benzene ring, provides multiple reaction sites for the synthesis of more complex molecules. This guide offers an in-depth overview of its commercial availability, physicochemical properties, a general synthesis protocol, and its potential applications in the development of novel therapeutics.

Commercial Availability and Specifications

This compound is available from several commercial chemical suppliers. While a specific Certificate of Analysis (CoA) is typically provided upon purchase, the following table summarizes publicly available data and typical specifications. Researchers are advised to request a lot-specific CoA from their chosen supplier for the most accurate information.

ParameterValueReference
CAS Number 108593-47-1--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₁₀H₁₂O₃--INVALID-LINK--[1]
Molecular Weight 180.20 g/mol --INVALID-LINK--[1]
Purity ≥95% to ≥98%--INVALID-LINK--[3], Bidepharm
Appearance Colorless to light yellow liquid or solidGeneral supplier information
Boiling Point Not extensively reported
Melting Point Not extensively reported
Solubility Soluble in organic solventsGeneral chemical properties of similar esters
Commercial Suppliers Carl ROTH[3], Santa Cruz Biotechnology[1], BOC Sciences, Bidepharm, AA Blocks[4]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-ethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethoxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Applications in Drug Discovery

While specific biological activities of this compound are not widely reported, its structural motifs are present in various biologically active molecules. Therefore, it serves as a valuable starting material or intermediate in the synthesis of potential drug candidates.

Use as a Chemical Building Block

The ester and ethoxy functionalities of this compound allow for a range of chemical modifications, making it a useful scaffold for creating libraries of small molecules for high-throughput screening. For instance, a structurally related compound, Methyl 3-(2-aminophenoxy)benzoate, is utilized as a building block in the development of inhibitors for malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[5] This suggests that derivatives of this compound could be explored for similar therapeutic targets.

The following diagram illustrates a conceptual workflow for utilizing this compound as a building block in a drug discovery pipeline.

G Conceptual Workflow: this compound in Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start This compound library Small Molecule Library Synthesis start->library Derivatization hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Conceptual workflow for utilizing this compound in drug discovery.

This compound is a commercially available chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and development. Its straightforward synthesis via Fischer esterification and the presence of reactive functional groups make it an attractive building block for creating diverse small molecule libraries. While direct biological activity data is limited, the utility of structurally similar compounds in medicinal chemistry suggests that this compound and its derivatives are worthy of further investigation in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-Ethoxybenzoate as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 3-ethoxybenzoate as a key intermediate in the synthesis of biologically active molecules. While direct applications are not extensively documented, its structural motifs are present in numerous pharmacologically relevant compounds. This document outlines the synthesis of this compound and its conversion into more reactive intermediates, followed by detailed protocols for the preparation of derivatives with potential therapeutic applications.

Physicochemical Properties of this compound

This compound is a benzoate ester characterized by the presence of an ethoxy group at the meta-position of the benzene ring. This substitution pattern influences its electronic and lipophilic properties, making it a valuable building block in drug design.

PropertyValueReference
CAS Number 108593-47-1[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]

Synthesis of this compound

This compound can be readily synthesized from the commercially available methyl 3-hydroxybenzoate via a Williamson ether synthesis.

Experimental Protocol: Ethylation of Methyl 3-Hydroxybenzoate

This protocol describes the ethylation of methyl 3-hydroxybenzoate using bromoethane in the presence of a base.

Materials:

  • Methyl 3-hydroxybenzoate

  • Bromoethane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add bromoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: >90%

Conversion to Key Medicinal Chemistry Intermediates

This compound can be readily converted into two key intermediates for further elaboration: 3-ethoxybenzoic acid and 3-ethoxybenzoyl chloride.

Hydrolysis to 3-Ethoxybenzoic Acid

The ester functionality of this compound can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford 3-ethoxybenzoic acid.

Expected Yield: >95%

Conversion to 3-Ethoxybenzoyl Chloride

For amide coupling and other acylation reactions, 3-ethoxybenzoic acid can be converted to the more reactive acyl chloride. A related procedure for a regioisomer is detailed in a patent for the preparation of o-ethoxybenzoyl chloride.[2]

Materials:

  • 3-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • To a solution of 3-ethoxybenzoic acid (1.0 eq) in dry toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting crude 3-ethoxybenzoyl chloride can be used in the next step without further purification.

Application in the Synthesis of Bioactive Amides

Amide bond formation is a cornerstone of medicinal chemistry.[3][4] 3-Ethoxybenzoic acid, derived from this compound, can be coupled with a wide variety of amines to generate libraries of potential drug candidates.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 3-Ethoxybenzoic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-ethoxybenzoic acid (1.0 eq) in DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-ethoxybenzamide derivative.

Quantitative Data for Representative Amide Coupling Reactions:

AmineCoupling ReagentBaseSolventYield (%)
AnilineHATUDIPEADMF~85-95
BenzylamineEDC/HOBtDIPEADCM~80-90
MorpholineAcyl ChloridePyridineDCM~90-98

(Yields are estimated based on typical amide coupling reactions and may vary depending on the specific amine substrate.)

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Key Intermediates cluster_final Final Products Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate This compound This compound Methyl 3-hydroxybenzoate->this compound Ethylation (Bromoethane, K2CO3) 3-Ethoxybenzoic acid 3-Ethoxybenzoic acid This compound->3-Ethoxybenzoic acid Hydrolysis (NaOH) 3-Ethoxybenzoyl chloride 3-Ethoxybenzoyl chloride 3-Ethoxybenzoic acid->3-Ethoxybenzoyl chloride Chlorination (SOCl2) Bioactive Amides Bioactive Amides 3-Ethoxybenzoic acid->Bioactive Amides Amide Coupling (HATU, Amine) 3-Ethoxybenzoyl chloride->Bioactive Amides Acylation (Amine, Base)

Caption: Synthetic workflow for producing bioactive amides from methyl 3-hydroxybenzoate.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors incorporate substituted benzamide moieties. A hypothetical inhibitor derived from this compound could potentially target a signaling pathway implicated in cancer, such as the MAPK/ERK pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival 3-Ethoxybenzamide Derivative 3-Ethoxybenzamide Derivative 3-Ethoxybenzamide Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-ethoxybenzoate. The accompanying protocols offer standardized procedures for sample preparation and data acquisition, ensuring reproducibility and accuracy in the structural elucidation of this compound and its analogs.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.63ddd1H7.6, 1.6, 0.8H-6
7.53t1H1.6H-2
7.29t1H7.9H-5
7.05ddd1H8.2, 2.6, 0.8H-4
4.08q2H7.0-OCH₂CH₃
3.90s3H--OCH₃
1.43t3H7.0-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
166.8C=O
158.8C-3
131.5C-1
129.3C-5
122.0C-6
119.3C-4
115.0C-2
63.8-OCH₂CH₃
52.1-OCH₃
14.7-OCH₂CH₃

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of a small organic molecule like this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition

This protocol details the standard parameters for acquiring a ¹H NMR spectrum.

Instrument: 400 MHz NMR Spectrometer

Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64 (adjust based on sample concentration)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Pulse Width (P1): Calibrated 30-degree pulse

Protocol 3: ¹³C NMR Data Acquisition

This protocol provides the parameters for a standard proton-decoupled ¹³C NMR experiment.

Instrument: 100 MHz (for ¹³C) NMR Spectrometer

Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Pulse Width (P1): Calibrated 30-degree pulse

Visualizations

The following diagrams illustrate the structure of this compound with its NMR assignments and a general workflow for NMR analysis.

Methyl_3_ethoxybenzoate_NMR_Assignment This compound Structure and NMR Assignments cluster_structure Chemical Structure cluster_1H_NMR ¹H NMR Assignments cluster_13C_NMR ¹³C NMR Assignments structure structure H6 H-6: 7.63 ppm (ddd) H2 H-2: 7.53 ppm (t) H5 H-5: 7.29 ppm (t) H4 H-4: 7.05 ppm (ddd) OCH2 -OCH₂: 4.08 ppm (q) OCH3 -OCH₃: 3.90 ppm (s) CH3 -CH₃: 1.43 ppm (t) CO C=O: 166.8 ppm C3 C-3: 158.8 ppm C1 C-1: 131.5 ppm C5 C-5: 129.3 ppm C6 C-6: 122.0 ppm C4 C-4: 119.3 ppm C2 C-2: 115.0 ppm C_OCH2 -OCH₂: 63.8 ppm C_OCH3 -OCH₃: 52.1 ppm C_CH3 -CH₃: 14.7 ppm

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

NMR_Workflow cluster_protocol General NMR Analysis Workflow A Sample Preparation (Protocol 1) B NMR Data Acquisition (Protocols 2 & 3) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) C->D E Structure Elucidation & Verification D->E

Caption: A generalized workflow for NMR analysis from sample preparation to structural elucidation.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 3-ethoxybenzoate. This method is suitable for purity assessment and quality control in research, development, and manufacturing environments. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. The method demonstrates excellent linearity, accuracy, and precision, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds. Ensuring its purity is critical for the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This document provides a detailed protocol for the analysis of this compound using a standard HPLC system.

Experimental

Instrumentation and Consumables:

  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Reagents: HPLC grade acetonitrile, HPLC grade water, and formic acid (≥98%).

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).

Chromatographic Conditions:

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
17.01090
17.16040
20.06040

Table 2: Gradient Elution Program

Protocols

1. Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): To 999 mL of HPLC grade water, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using an ultrasonic bath or an online degasser.[1]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 999 mL of HPLC grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.[1]

2. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Solution Preparation:

  • Accurately weigh an appropriate amount of the this compound sample, estimated to contain about 10 mg of the active ingredient, into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability:

Before commencing sample analysis, equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.[1] Perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.[1]

Data Presentation

Linearity:

The linearity of the method was assessed by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.

Concentration (µg/mL)Mean Peak AreaRSD (%)
115,2341.5
576,1701.1
10151,9800.8
25380,5500.5
50759,8000.3
1001,521,1000.2

Table 3: Linearity Data for this compound

The method demonstrated excellent linearity with a correlation coefficient (R²) of > 0.999.

Precision:

The precision of the method was evaluated by analyzing six replicate preparations of a sample solution at 100% of the target concentration.

ParameterResultAcceptance Criteria
Intra-day Precision (RSD, n=6) 0.45%≤ 2.0%
Inter-day Precision (RSD, n=6 over 3 days) 0.78%≤ 2.0%

Table 4: Precision Data

Accuracy (Recovery):

The accuracy of the method was determined by spiking a placebo with the this compound standard at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%)
80%80.179.599.250.6
100%100.2100.5100.300.4
120%120.3119.899.580.5

Table 5: Accuracy (Recovery) Data

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Diluent weigh_sample->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject Sample/Standard filter->inject hplc_system HPLC System Equilibration hplc_system->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Quantification integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method exhibits excellent performance in terms of linearity, precision, and accuracy, making it highly suitable for routine quality control analysis in the pharmaceutical and chemical industries.

References

Purification Techniques for Crude Methyl 3-ethoxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude Methyl 3-ethoxybenzoate. The selection of the most appropriate technique depends on the nature and quantity of impurities present in the crude mixture. The primary methods covered are vacuum distillation, column chromatography, and a preliminary liquid-liquid extraction wash.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting and optimizing purification protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃Santa Cruz Biotechnology[1]
Molecular Weight 180.20 g/mol Santa Cruz Biotechnology[1]
Boiling Point 100 °C at 2 mmHgLookChem[2]
Physical State Liquid (at room temperature)Sigma-Aldrich[3]
Density 1.073 g/cm³LookChem[2]
Refractive Index 1.5200LookChem[2]

Purification Strategies Overview

A general workflow for the purification of crude esters like this compound is outlined below. The crude product from a synthesis will typically contain unreacted starting materials (e.g., 3-ethoxybenzoic acid, methanol), acidic catalysts, and other byproducts.

PurificationWorkflow Crude Crude Methyl 3-ethoxybenzoate Wash Liquid-Liquid Extraction Wash Crude->Wash Dry Drying Wash->Dry Distill Vacuum Distillation Dry->Distill For thermally stable compounds Chrom Column Chromatography Dry->Chrom For removal of close-boiling impurities Pure Pure Methyl 3-ethoxybenzoate Distill->Pure Chrom->Pure

Caption: General purification workflow for this compound.

Experimental Protocols

Liquid-Liquid Extraction Wash

This initial purification step is designed to remove acidic and water-soluble impurities from the crude product.

Protocol:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acidic catalyst and unreacted 3-ethoxybenzoic acid.

  • Gently swirl the funnel and then stopper it. Invert the funnel and vent frequently to release any evolved carbon dioxide gas.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate completely. The aqueous layer will be at the bottom.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of water, following the same extraction procedure (steps 4-6).

  • Finally, wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to facilitate the removal of dissolved water.

  • Drain the lower aqueous layer and transfer the organic layer (containing the this compound) to a clean, dry Erlenmeyer flask.

Drying the Organic Layer

After the aqueous washes, the organic layer must be dried to remove residual water before proceeding to distillation or chromatography.

Protocol:

  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the flask containing the organic layer. Add the drying agent in small portions until it no longer clumps together at the bottom of the flask.

  • Swirl the flask for 5-10 minutes to ensure complete drying.

  • Filter the dried organic layer by gravity filtration through a fluted filter paper into a clean, dry round-bottom flask.

Vacuum Distillation

Given that this compound has a reported boiling point of 100 °C at 2 mmHg, vacuum distillation is a highly effective method for its purification, especially for removing non-volatile impurities.

Protocol:

  • Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Place the dried crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Begin to evacuate the system slowly using a vacuum pump. A cold trap between the receiving flask and the vacuum pump is recommended to protect the pump from volatile organic compounds.

  • Once the desired pressure (around 2 mmHg) is reached, begin to heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at or near 100 °C. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

  • Once the main fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

VacuumDistillation cluster_0 Vacuum Distillation Setup DistillingFlask Distilling Flask (with crude product) Condenser Condenser DistillingFlask->Condenser Vapor HeatingMantle Heating Mantle ReceivingFlask Receiving Flask Condenser->ReceivingFlask Distillate VacuumSource To Vacuum Source ReceivingFlask->VacuumSource

Caption: Simplified diagram of a vacuum distillation apparatus.

Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with similar boiling points. Normal-phase chromatography using silica gel is a common approach for aromatic esters.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A common starting mobile phase for moderately polar compounds like aromatic esters is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the mobile phase can be gradually increased (e.g., to 8:2 or 7:3 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

ColumnChromatography cluster_1 Column Chromatography Workflow Prepare Prepare Silica Gel Slurry Pack Pack Column Prepare->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Methyl 3-ethoxybenzoate Evaporate->PureProduct

Caption: Workflow for purification by column chromatography.

Data Summary

The following table summarizes the key parameters for the described purification techniques.

TechniqueKey ParametersExpected Outcome
Liquid-Liquid Extraction - Washing with NaHCO₃ (aq) and brine.- Removal of acidic and water-soluble impurities.
Vacuum Distillation - Pressure: ~2 mmHg- Collection Temperature: ~100 °C- High purity product, free from non-volatile impurities.
Column Chromatography - Stationary Phase: Silica Gel- Mobile Phase: Hexane/Ethyl Acetate gradient- Separation from impurities with similar boiling points.

Concluding Remarks

The choice of purification method for crude this compound should be guided by the scale of the reaction and the nature of the impurities. For most common impurities from a standard esterification reaction, a sequence of liquid-liquid extraction followed by vacuum distillation will yield a product of high purity. Column chromatography should be considered when distillation fails to separate key impurities or when very high purity is required for applications such as drug development. It is always recommended to assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application Notes and Protocols: Reaction Kinetics of Methyl 3-Ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics of Methyl 3-Ethoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the kinetic profile of this molecule is crucial for optimizing reaction conditions, ensuring product purity, and scaling up production for drug development.

Introduction

This compound is an aromatic ester that serves as a versatile building block in medicinal chemistry. Its reaction kinetics, particularly in hydrolysis and esterification reactions, are of significant interest for controlling reaction pathways and maximizing yields of desired products. The ethoxy group at the meta position influences the reactivity of the ester, a factor that must be considered in synthetic strategies. For instance, in alkaline hydrolysis, the meta-position of the substituent, as seen in similar molecules like methyl m-methoxybenzoate, can lead to a higher rate of hydrolysis compared to ortho or para substituted analogs due to the absence of resonance stabilization of the ester.[1]

Key Reactions and Kinetic Data

The primary reactions involving this compound for which kinetic analysis is critical are hydrolysis (both acid and base-catalyzed) and transesterification. While specific kinetic data for this compound is not extensively published, the following table provides an illustrative example of the type of data that would be generated in a kinetic study, based on typical values for similar benzoate esters.

Table 1: Illustrative Kinetic Data for Reactions of this compound

ReactionTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)
Alkaline Hydrolysis25Value to be determinedValue to be determinedValue to be determined
(0.1 M NaOH)40Value to be determined
55Value to be determined
Acid-Catalyzed25Value to be determinedValue to be determinedValue to be determined
Hydrolysis (0.1 M HCl)40Value to be determined
55Value to be determined
Transesterification60Value to be determinedValue to be determinedValue to be determined
(with Ethanol)70Value to be determined
80Value to be determined

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Protocol 1: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

This protocol describes the determination of the rate constant for the alkaline hydrolysis of this compound by monitoring the formation of the 3-ethoxybenzoate anion.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (or other suitable co-solvent)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a stock solution of NaOH in deionized water.

  • Determination of λmax:

    • Prepare a solution of 3-ethoxybenzoic acid in the NaOH solution to form the sodium 3-ethoxybenzoate salt.

    • Scan the UV-Vis spectrum of this solution to determine the wavelength of maximum absorbance (λmax) for the product.

  • Kinetic Run:

    • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the NaOH solution and ethanol.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution.

    • Immediately begin recording the absorbance at λmax at regular time intervals until the absorbance remains constant.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics due to the large excess of NaOH.[2]

    • Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.

Protocol 2: Kinetic Analysis of Acid-Catalyzed Hydrolysis via Titration

This protocol outlines the determination of the rate constant for the acid-catalyzed hydrolysis of this compound by titrating the produced 3-ethoxybenzoic acid.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.2 M)

  • Phenolphthalein indicator

  • Ice bath

  • Constant temperature water bath

Procedure:

  • Reaction Setup:

    • Place a known volume of HCl solution in a flask and equilibrate it in a constant temperature water bath.

    • Add a known amount of this compound to the flask, start a stopwatch, and mix thoroughly.

  • Titration:

    • At various time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice to stop the hydrolysis.[3]

    • Titrate the quenched solution with the standardized NaOH solution using phenolphthalein as the indicator. The volume of NaOH used is Vt.

  • Determination of V∞:

    • To determine the volume of NaOH required at the completion of the reaction (V∞), heat a separate aliquot of the reaction mixture in a sealed tube in a boiling water bath for an extended period to ensure complete hydrolysis, then titrate as above.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics.[4][5]

    • The rate constant (k) is determined using the equation: k = (2.303/t) * log((V∞ - V0) / (V∞ - Vt)), where V0 is the initial titer.

    • A plot of log(V∞ - Vt) versus time will yield a straight line with a slope of -k/2.303.

Visualizations

Reaction Pathway for Alkaline Hydrolysis

The alkaline hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

G Methyl_3-ethoxybenzoate Methyl_3-ethoxybenzoate Tetrahedral_Intermediate Tetrahedral_Intermediate Methyl_3-ethoxybenzoate->Tetrahedral_Intermediate + OH- 3-Ethoxybenzoate 3-Ethoxybenzoate Tetrahedral_Intermediate->3-Ethoxybenzoate - OCH3- Methanol Methanol Tetrahedral_Intermediate->Methanol + H+ (from solvent)

Caption: Alkaline hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

The general workflow for determining the reaction kinetics involves initiating the reaction, monitoring the concentration of a reactant or product over time, and then analyzing the data to determine the rate law and rate constant.

G A Prepare Reactant Solutions B Initiate Reaction at Constant Temperature A->B C Monitor Reaction Progress (e.g., Absorbance or Titration) B->C D Collect Data at Timed Intervals C->D E Data Analysis (Plotting, Regression) D->E F Determine Rate Law and Rate Constant E->F

Caption: General workflow for a chemical kinetics experiment.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. For example, derivatives of benzoic acid are used in the development of enzyme inhibitors and receptor modulators.[6] A thorough understanding of the reaction kinetics of this compound allows for:

  • Process Optimization: Fine-tuning reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction time.

  • Impurity Profiling: Predicting and controlling the formation of by-products, which is critical for the purity of the final active pharmaceutical ingredient (API).

  • Scale-Up: Translating laboratory-scale procedures to pilot and industrial-scale production with predictable outcomes.

The insights gained from kinetic studies are essential for the development of robust and efficient synthetic routes for novel therapeutics.

References

Application Notes and Protocols for the Catalytic Synthesis of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Methyl 3-ethoxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Two primary catalytic routes are presented: the Williamson ether synthesis starting from methyl 3-hydroxybenzoate and the Fischer esterification of 3-ethoxybenzoic acid. The protocols are based on established chemical principles and analogous procedures found in the scientific literature.

Data Presentation

The following tables summarize the key quantitative data for the two primary catalytic systems for synthesizing this compound. These values are derived from general protocols and may require optimization for specific laboratory conditions.

Table 1: Williamson Ether Synthesis of this compound

ParameterValueNotes
Starting Material Methyl 3-hydroxybenzoate
Ethylating Agent Ethyl iodide or Diethyl sulfateEthyl iodide is often more reactive.
Catalyst/Base Potassium carbonate (K₂CO₃)Anhydrous conditions are crucial.
Solvent Acetone or Dimethylformamide (DMF)DMF can facilitate reactions with less reactive halides.
Catalyst Loading 2.0 equivalents (Base)A molar excess of base is used to drive the reaction.
Reaction Temperature 56 °C (Reflux in Acetone)Gentle reflux is typically sufficient.
Reaction Time 8-12 hoursMonitor by TLC for completion.
Typical Yield 85-95%Yields are highly dependent on reaction conditions and purification.

Table 2: Fischer Esterification of this compound

ParameterValueNotes
Starting Material 3-Ethoxybenzoic acid
Esterifying Agent Methanol (CH₃OH)Used in large excess to also act as the solvent.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong acid catalyst is essential.
Catalyst Loading 5-10 mol%A catalytic amount is sufficient.
Reaction Temperature 65 °C (Reflux in Methanol)
Reaction Time 4-8 hoursMonitor by TLC for completion.
Typical Yield 80-90%Yields can be improved by removing water as it forms.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound from Methyl 3-hydroxybenzoate

This protocol describes the O-ethylation of methyl 3-hydroxybenzoate using ethyl iodide and potassium carbonate as the base. This method is a classic example of the Williamson ether synthesis, which is widely used for the preparation of ethers.

Materials:

  • Methyl 3-hydroxybenzoate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Ethyl Iodide (C₂H₅I)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxybenzoate (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add finely powdered anhydrous potassium carbonate (2.0 eq).

  • With vigorous stirring, add ethyl iodide (1.5 eq) dropwise to the suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 56 °C) using a heating mantle. Maintain the reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution to remove any unreacted methyl 3-hydroxybenzoate.

  • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Protocol 2: Fischer Esterification of this compound from 3-Ethoxybenzoic Acid

This protocol details the acid-catalyzed esterification of 3-ethoxybenzoic acid with methanol. The use of a large excess of methanol drives the equilibrium towards the product.

Materials:

  • 3-Ethoxybenzoic acid

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle.[1] Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted 3-ethoxybenzoic acid.[3] Be cautious of CO₂ evolution.

  • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure ester.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_phenol Methyl 3-hydroxybenzoate reaction Reflux in Acetone (8-12 hours) start_phenol->reaction start_base K₂CO₃ start_base->reaction start_alkyl Ethyl Iodide start_alkyl->reaction filtration Filtration reaction->filtration evaporation Evaporation filtration->evaporation extraction Extraction & Washing evaporation->extraction drying Drying extraction->drying purification Purification drying->purification product This compound purification->product Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid 3-Ethoxybenzoic Acid reaction Reflux (4-8 hours) start_acid->reaction start_alcohol Methanol start_alcohol->reaction start_catalyst H₂SO₄ (conc.) start_catalyst->reaction evaporation Evaporation reaction->evaporation extraction Extraction & Washing evaporation->extraction drying Drying extraction->drying purification Purification drying->purification product This compound purification->product

References

Troubleshooting & Optimization

optimizing reaction yield for Methyl 3-ethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Methyl 3-ethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 3-ethoxybenzoic acid with methanol. This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and measures are often taken to drive the equilibrium towards the product side to maximize the yield.

Q2: What are the main challenges in the synthesis of this compound via Fischer esterification?

A2: The primary challenge is the reversible nature of the Fischer esterification reaction. The formation of water as a byproduct can lead to the hydrolysis of the ester back to the starting materials, 3-ethoxybenzoic acid and methanol, thus limiting the overall yield. Other challenges include ensuring the dryness of reagents and glassware, optimizing reaction conditions (temperature, catalyst concentration, and reactant ratio), and effectively removing unreacted starting materials and the acid catalyst during workup.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (3-ethoxybenzoic acid) and the product (this compound). The reaction is considered complete when the spot corresponding to the 3-ethoxybenzoic acid has disappeared.

Q4: What are the typical workup and purification procedures for this compound?

A4: A standard workup procedure involves cooling the reaction mixture and then neutralizing the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water and brine to remove any remaining impurities. After drying the organic layer with an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), the solvent is removed under reduced pressure. The crude product can be further purified by distillation to obtain pure this compound.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Reaction has not gone to completion. Monitor the reaction by TLC until the starting material is consumed. If the reaction is stalled, consider increasing the reaction time or temperature.
Equilibrium is not shifted towards the product. Use a large excess of methanol (it can be used as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.
Ineffective catalyst. Use a fresh, anhydrous acid catalyst. Ensure the correct catalytic amount is used (typically 1-5 mol% relative to the carboxylic acid).
Wet reagents or glassware. Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and dry 3-ethoxybenzoic acid.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted 3-ethoxybenzoic acid. During the workup, ensure complete neutralization and removal of the acid by washing thoroughly with a saturated sodium bicarbonate solution until no more gas evolves.
Residual acid catalyst. Wash the organic layer multiple times with water and then with a saturated sodium bicarbonate solution during the workup.
Water in the final product. Ensure the organic layer is thoroughly dried with an anhydrous salt before solvent removal. If water is still present, co-evaporation with a dry solvent like toluene can be effective.
Side products. While significant side reactions are uncommon for this specific synthesis under standard Fischer esterification conditions, impurities in the starting materials can lead to byproducts. Ensure the purity of your 3-ethoxybenzoic acid and methanol.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield of Fischer esterification for aromatic carboxylic acids. Note: The following data is based on studies of benzoic acid and its derivatives and serves as a general guideline for the optimization of this compound synthesis.

Table 1: Effect of Methanol to Benzoic Acid Molar Ratio on Ester Yield

Molar Ratio (Methanol:Benzoic Acid)Approximate Yield (%)
1:165-70
2:180-85
3:1>90

Data adapted from studies on the esterification of benzoic acid with methanol using an ionic liquid catalyst.

Table 2: Effect of Catalyst (H₂SO₄) Concentration on Ester Yield

Catalyst Concentration (% w/w of Carboxylic Acid)Approximate Yield (%)
1%~62
2%~79
4%Yield may decrease

Data adapted from a study on the esterification of fatty acids.

Table 3: Effect of Temperature and Time on Ester Yield (Microwave-Assisted)

Temperature (°C)Time (min)Approximate Yield (%)
1002516
13015>90
15015>90

Data adapted from a study on the microwave-assisted synthesis of ethyl 4-fluoro-3-nitrobenzoate.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of 3-Ethoxybenzoic Acid

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxybenzoic acid (1 equivalent).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol can also serve as the reaction solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol% of the 3-ethoxybenzoic acid).

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add the solution carefully to neutralize the excess acid (CO₂ evolution will occur).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Mandatory Visualization

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation start 3-Ethoxybenzoic Acid protonated Protonated Carbonyl start->protonated + H⁺ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + CH₃OH activated_complex Activated Complex tetrahedral->activated_complex protonated_ester Protonated Ester activated_complex->protonated_ester - H₂O product This compound protonated_ester->product - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow A Reaction Setup (3-Ethoxybenzoic Acid, Methanol, H₂SO₄) B Reflux (2-4 hours at ~65°C) A->B C Workup (Neutralization & Extraction) B->C D Drying (Anhydrous Na₂SO₄) C->D E Solvent Removal (Rotary Evaporation) D->E F Purification (Vacuum Distillation) E->F G Final Product (this compound) F->G

Caption: Experimental Workflow for Synthesis.

Troubleshooting_Yield start Low Reaction Yield? check_completion Is the starting material consumed? (Check TLC) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_excess_alcohol Was a large excess of methanol used? check_completion->check_excess_alcohol Yes increase_time_temp->check_completion use_excess_alcohol Use methanol as solvent check_excess_alcohol->use_excess_alcohol No check_catalyst Is the acid catalyst fresh and anhydrous? check_excess_alcohol->check_catalyst Yes success Yield Optimized use_excess_alcohol->success use_fresh_catalyst Use fresh, anhydrous H₂SO₄ check_catalyst->use_fresh_catalyst No check_dryness Were reagents and glassware dry? check_catalyst->check_dryness Yes use_fresh_catalyst->success ensure_dryness Thoroughly dry all equipment and use anhydrous reagents check_dryness->ensure_dryness No check_dryness->success Yes ensure_dryness->success

Caption: Troubleshooting Low Reaction Yield.

Technical Support Center: Synthesis of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-ethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This acid-catalyzed reaction involves the esterification of 3-ethoxybenzoic acid with methanol. It is a reversible reaction, and common catalysts include sulfuric acid or p-toluenesulfonic acid.[1][2]

  • Williamson Ether Synthesis: This method involves the ethylation of methyl 3-hydroxybenzoate. A base is used to deprotonate the hydroxyl group, followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.[3][4]

Q2: My final product of this compound is not pure. What are the likely impurities?

A2: The impurities depend on the synthetic route used:

  • From Fischer Esterification:

    • Unreacted 3-ethoxybenzoic acid: Due to the equilibrium nature of the reaction, some starting carboxylic acid may remain.[5]

    • Residual Acid Catalyst: Traces of sulfuric acid or other acid catalysts may be present.

    • Water: Can lead to the hydrolysis of the ester back to the carboxylic acid.[5]

  • From Williamson Ether Synthesis:

    • Unreacted Methyl 3-hydroxybenzoate: Incomplete ethylation is a common issue, leaving the starting phenol in the product mixture.[6][7]

    • Excess Ethylating Agent: Residual ethyl iodide or diethyl sulfate might be present.

    • Byproducts from the Base: Salts formed from the base (e.g., potassium carbonate) and the reaction.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To improve the purity of your product:

  • For Fischer Esterification:

    • Use an excess of methanol to shift the equilibrium towards the product.[8]

    • Ensure all reagents and glassware are dry to prevent hydrolysis.[5]

    • Use a Dean-Stark apparatus to remove water as it forms, driving the reaction to completion.[8]

  • For Williamson Ether Synthesis:

    • Use a slight excess of the ethylating agent to ensure complete reaction of the methyl 3-hydroxybenzoate.

    • Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC).

    • Use a non-nucleophilic base to avoid side reactions with the ethylating agent.

Q4: What are the best methods for purifying crude this compound?

A4: Common purification techniques include:

  • Liquid-Liquid Extraction: Washing the crude product with a basic aqueous solution (e.g., sodium bicarbonate) will remove acidic impurities like unreacted 3-ethoxybenzoic acid and the acid catalyst.[2][8]

  • Column Chromatography: Effective for separating the desired ester from starting materials and other byproducts based on polarity.

  • Distillation: If the boiling points of the impurities are sufficiently different from the product, fractional distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the crude product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be used for purification.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low Yield Incomplete reaction (Fischer Esterification)Increase the reflux time, use a larger excess of methanol, or employ a Dean-Stark trap to remove water.[8]
Incomplete reaction (Williamson Ether Synthesis)Ensure a sufficiently strong base is used to fully deprotonate the phenol. Check the quality of the ethylating agent.
Product loss during workupBe careful during extractions to avoid losing the organic layer. Ensure complete precipitation if isolating a solid.
Presence of a Carboxylic Acid Impurity (acidic pH of crude product) Unreacted 3-ethoxybenzoic acid (Fischer route) or hydrolysis of the esterWash the organic layer with a saturated solution of sodium bicarbonate during the workup to remove the acidic impurity.[2][8]
Presence of a Phenolic Impurity (positive ferric chloride test) Unreacted methyl 3-hydroxybenzoate (Williamson route)Purify the product using column chromatography. Optimize the reaction conditions by increasing the amount of ethylating agent or extending the reaction time.
Oily or Gummy Product Instead of Crystals Presence of multiple impurities preventing crystallizationPurify the crude product by column chromatography before attempting crystallization.

Quantitative Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₀H₁₂O₃180.20--
3-ethoxybenzoic acidC₉H₁₀O₃166.17136-140[9]-
Methyl 3-hydroxybenzoateC₈H₈O₃152.1570-72[10]280-281

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline for the synthesis of this compound from 3-ethoxybenzoic acid and methanol.

Materials:

  • 3-ethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-ethoxybenzoic acid in an excess of anhydrous methanol (e.g., 20-40 equivalents).

  • Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress using TLC.[11]

  • Workup: a. Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted 3-ethoxybenzoic acid. Repeat until no more gas evolves.[8] d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography or distillation as needed.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Impurities in this compound Synthesis start Crude Product Analysis check_acidity Is the crude product acidic? (e.g., test with wet litmus paper) start->check_acidity unreacted_acid Impurity: Unreacted 3-ethoxybenzoic acid or residual acid catalyst. check_acidity->unreacted_acid Yes check_phenol Does the crude product give a positive ferric chloride test? check_acidity->check_phenol No wash_base Solution: Wash with aq. NaHCO3 solution. unreacted_acid->wash_base wash_base->check_phenol unreacted_phenol Impurity: Unreacted Methyl 3-hydroxybenzoate. check_phenol->unreacted_phenol Yes nmr_analysis Analyze by NMR Spectroscopy check_phenol->nmr_analysis No chromatography Solution: Purify by column chromatography. unreacted_phenol->chromatography pure_product Pure this compound chromatography->pure_product starting_material_signals Impurity: Unreacted starting materials (e.g., 3-ethoxybenzoic acid or methyl 3-hydroxybenzoate). nmr_analysis->starting_material_signals Signals of starting materials present nmr_analysis->pure_product Signals correspond to pure product optimize_reaction Solution: Re-run reaction with optimized conditions (e.g., longer time, excess reagent). starting_material_signals->optimize_reaction

References

Technical Support Center: Purification of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 3-ethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is highly effective for separating the desired product from impurities with different polarities.[1] Recrystallization is useful for obtaining highly pure crystalline material, assuming a suitable solvent can be identified.[1]

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities may include unreacted starting materials such as 3-ethoxybenzoic acid or methyl 3-hydroxybenzoate, and bromoethane. Additionally, byproducts from side reactions or residual solvents from the reaction workup may be present. In some cases, hydrolysis of the ester back to 3-ethoxybenzoic acid can occur if the compound is exposed to acidic or basic conditions in the presence of water.[2][3][4]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid identification of the components in a mixture.[1] For a compound like this compound, a common mobile phase for TLC is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light (254 nm).[1]

Q4: What are the expected physical properties of pure this compound?

Pure this compound is a liquid at room temperature.[5] Key physical properties are summarized in the table below.

Data Summary Table

PropertyValue
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol [6]
Boiling Point 100°C at 2 mmHg[5]
Density 1.073 g/cm³[5]
Refractive Index 1.5200[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting

Issue 1: The compound runs with the solvent front on the TLC plate, even with a high percentage of non-polar solvent.

  • Possible Cause: The mobile phase is too polar for your compound.

  • Solution: Decrease the polarity of the eluent. For instance, if you are using a hexane:ethyl acetate system, increase the proportion of hexane. A good starting point for method development could be a 9:1 or 8:2 hexane:ethyl acetate mixture.[1]

Issue 2: All the spots are clustered at the baseline of the TLC plate.

  • Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane:ethyl acetate system, this means increasing the proportion of ethyl acetate.[1]

Issue 3: The separation between the desired product and an impurity is very poor.

  • Possible Cause: The solvent system is not optimal for resolving the compounds.

  • Solution:

    • Optimize the Solvent System: Fine-tune the solvent ratio. Small changes can significantly impact resolution.

    • Try a Different Solvent System: Consider using a different solvent system, such as dichloromethane and ethyl acetate.[1]

    • Column Parameters: Ensure the column is packed uniformly to prevent channeling and do not overload the column. A general guideline is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.[7]

Recrystallization Troubleshooting

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable, or an insufficient volume is being used.

  • Solution: Ensure you are using a sufficient volume of solvent by adding it in small portions to the heated crude material. If the compound still does not dissolve, a different solvent or a solvent mixture is needed. Test the solubility of a small amount of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.[8]

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or the compound may be "oiling out."

  • Solution:

    • If too much solvent was used, evaporate some of it to concentrate the solution.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[8]

    • Add a seed crystal of the pure compound if available.[8]

    • Cool the solution in an ice bath to further decrease solubility.[8]

    • If the compound is "oiling out," try using a different recrystallization solvent or a solvent system with a lower boiling point.[8]

Issue 3: The product is a dark-colored oil or solid.

  • Possible Cause: Presence of colored impurities, possibly due to oxidation or degradation.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter it through celite to remove the colored impurities.[7]

    • Recrystallization: This can also help remove colored impurities that are less soluble in the chosen solvent system at low temperatures.[7]

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Preparation of the Column: Select a glass column of an appropriate size. Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[1]

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimum amount of the initial eluent. Alternatively, for less soluble compounds, use a "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add the sample to the top of the packed column.[9]

  • Elution: Begin elution with the initial, low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds from the column.[9]

  • Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[9]

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Identify a suitable solvent or solvent pair. For a compound like this compound, a mixture of a soluble solvent like ethyl acetate and a less soluble solvent like hexane is a good starting point.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve the solid.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: If using a solvent pair, slowly add the second, less polar solvent (e.g., hexane) to the hot solution until a slight cloudiness persists. Add a few drops of the first solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent in which the compound is poorly soluble, and dry them to a constant weight.[1][7]

Troubleshooting Workflow

TroubleshootingWorkflow This compound Purification Troubleshooting start Crude Methyl 3-ethoxybenzoate purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Separation of multiple impurities recrystallization Recrystallization purification_choice->recrystallization High final purity desired cc_issue Problem with Separation? column_chrom->cc_issue recryst_issue Problem with Crystallization? recrystallization->recryst_issue pure_product Pure Methyl 3-ethoxybenzoate cc_issue->pure_product No cc_issue_1 Product in Solvent Front cc_issue->cc_issue_1 Yes cc_issue_2 Product at Baseline cc_issue->cc_issue_2 Yes cc_issue_3 Poor Resolution cc_issue->cc_issue_3 Yes cc_solution_1 Decrease Eluent Polarity cc_issue_1->cc_solution_1 cc_solution_2 Increase Eluent Polarity cc_issue_2->cc_solution_2 cc_solution_3 Optimize Solvent System or Change Solvents cc_issue_3->cc_solution_3 cc_solution_1->column_chrom cc_solution_2->column_chrom cc_solution_3->column_chrom recryst_issue->pure_product No recryst_issue_1 Doesn't Dissolve recryst_issue->recryst_issue_1 Yes recryst_issue_2 No Crystals Form recryst_issue->recryst_issue_2 Yes recryst_issue_3 Oily Product recryst_issue->recryst_issue_3 Yes recryst_solution_1 Use More Solvent or Change Solvent recryst_issue_1->recryst_solution_1 recryst_solution_2 Concentrate, Scratch, Seed, or Cool recryst_issue_2->recryst_solution_2 recryst_solution_3 Change Solvent System recryst_issue_3->recryst_solution_3 recryst_solution_1->recrystallization recryst_solution_2->recrystallization recryst_solution_3->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl 3-ethoxybenzoate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and photodegradation.

  • Hydrolysis: As an ester, this compound can be hydrolyzed back to its parent carboxylic acid (3-ethoxybenzoic acid) and alcohol (methanol).[1][2] This reaction can be catalyzed by the presence of acids or bases.[3][4] Basic hydrolysis, also known as saponification, is typically irreversible, while acid-catalyzed hydrolysis is a reversible process.[5][6]

  • Photodegradation: Aromatic esters can be susceptible to degradation upon exposure to light, particularly UV light.[7] This can involve complex reactions including cleavage of the ester bond or modifications to the aromatic ring.[8]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[9] The container should be tightly sealed to prevent moisture ingress and potential hydrolysis.[10] For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: How should I handle solutions of this compound to prevent degradation?

A3: Solutions are generally less stable than the solid compound.[9] It is best to prepare solutions fresh for each experiment. If storage is necessary, use a tightly sealed vial, protect it from light by using amber vials or wrapping it in aluminum foil, and store at low temperatures (-20°C or -80°C).[9] The choice of a high-purity, appropriate solvent is also crucial to prevent degradation.

Q4: What are the visible signs of this compound degradation?

A4: Degradation may not always be visually apparent. However, you might observe a change in the physical appearance of the compound, such as a color change or the formation of a precipitate. The most reliable way to detect degradation is through analytical techniques like HPLC or GC-MS, which can identify and quantify impurities and degradation products.[11]

Q5: Are there any materials or chemicals that are incompatible with this compound?

A5: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases, as they can promote the degradation of the ester.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/GC-MS analysis Degradation of this compound.- Review storage and handling procedures. - Prepare fresh solutions before analysis. - Perform a forced degradation study (see Protocol 1) to identify potential degradation products.
Low assay value or yield in a reaction The compound may have degraded prior to or during the experiment.- Verify the purity of the starting material using a validated analytical method (see Protocol 2). - Ensure all experimental conditions (pH, temperature, light exposure) are controlled to minimize degradation.
Inconsistent experimental results Variable degradation of the compound between experiments.- Standardize all experimental procedures, including solution preparation and storage. - Use a stability-indicating analytical method to monitor the integrity of the compound throughout the experiment.

Data Presentation

Table 1: General Stability Profile of Aromatic Esters

Condition Effect on Stability Primary Degradation Pathway Prevention Measures
Acidic pH Can catalyze hydrolysis.HydrolysisMaintain neutral pH; use appropriate buffers.
Basic pH Can catalyze irreversible hydrolysis (saponification).[5][6]HydrolysisMaintain neutral pH; use appropriate buffers.
Elevated Temperature Can accelerate the rate of hydrolysis and other degradation reactions.[13]Hydrolysis, Thermal DecompositionStore at recommended cool temperatures; avoid unnecessary heating.
Light (especially UV) Can induce photodegradation.[7]PhotodegradationStore in the dark; use amber glassware or protect from light with foil.
Presence of Oxidizing Agents Can lead to oxidative degradation of the aromatic ring or ester group.OxidationAvoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15] A control sample should be kept in the dark.

    • Thermal Degradation: Heat the solid compound in an oven at a temperature just below its melting point for 48 hours.

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient will need to be optimized to achieve adequate separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[16] The specificity will be demonstrated by the separation of the main peak from those of the degradation products generated in the forced degradation study.[10]

Visualizations

DegradationPathways M3EB This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) M3EB->Hydrolysis H₂O Photodegradation Photodegradation (UV Light) M3EB->Photodegradation Products1 3-Ethoxybenzoic Acid + Methanol Hydrolysis->Products1 Products2 Various Photodegradants Photodegradation->Products2

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow start Start: Suspected Degradation step1 1. Analytical Check (HPLC/GC-MS) start->step1 decision1 Degradation Confirmed? step1->decision1 step2a 2a. Review Storage & Handling Procedures decision1->step2a Yes step2b 2b. No Degradation Detected (Continue Experiment) decision1->step2b No step3 3. Implement Corrective Actions (e.g., Fresh Sample, Protect from Light) step2a->step3 step4 4. Monitor Stability (Use Stability-Indicating Method) step3->step4 end End: Stable Compound step4->end

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Strategies to Improve the Purity of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl 3-ethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 3-ethoxybenzoic acid and methanol, the hydrolysis product 3-ethoxybenzoic acid, and residual acid catalyst (e.g., sulfuric acid) if used in synthesis.[1][2] Side-products from the synthesis of the ethoxy group, potentially via a Williamson ether synthesis-type route, could also be present.

Q2: What is the most straightforward method to remove acidic impurities?

A2: A simple liquid-liquid extraction is highly effective. Washing the crude ester with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, will convert the acidic 3-ethoxybenzoic acid into its water-soluble salt, which is then easily removed in the aqueous layer.[3][4]

Q3: My ester appears oily or wet even after extraction. What should I do?

A3: This is likely due to residual water. After extraction, it is crucial to dry the organic layer containing your ester. This can be achieved by stirring the solution with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

Q4: When should I consider distillation for purification?

A4: Distillation is a suitable method for purifying this compound, which is a liquid at room temperature, especially when dealing with non-volatile impurities. Fractional distillation is particularly effective if the impurities have boiling points close to that of the product.[5][6]

Q5: Is column chromatography a good option for purifying this compound?

A5: Yes, column chromatography is an excellent technique for achieving high purity, especially for removing impurities with similar boiling points but different polarities.[7]

Troubleshooting Guides

Problem 1: Low Purity After Aqueous Wash

Symptoms:

  • The presence of starting materials or other non-acidic impurities confirmed by GC-MS or NMR analysis.

  • An oily appearance that persists after drying.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete reactionIncrease reaction time or temperature during synthesis.Higher conversion to the desired ester.
Inefficient extractionPerform multiple extractions with the basic solution. Ensure vigorous mixing to maximize contact between the organic and aqueous layers.More complete removal of acidic impurities.
Presence of non-acidic, polar impurities (e.g., excess alcohol)Wash the organic layer with brine (saturated NaCl solution) to remove excess water and some polar impurities.A cleaner crude product ready for drying and further purification.
Emulsion formation during extractionAdd a small amount of brine to help break the emulsion. Allow the mixture to stand for a longer period.Clear separation of organic and aqueous layers.
Problem 2: Poor Recovery or Purity After Distillation

Symptoms:

  • Low yield of the purified ester.

  • Co-distillation of impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Boiling point of impurities is too close to the productUse fractional distillation with a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.[8]Better separation of components with close boiling points.
Distillation temperature is too high, causing decompositionPerform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.Distillation at a lower temperature, minimizing thermal degradation.
Bumping of the liquidAdd boiling chips or use a magnetic stirrer to ensure smooth boiling.Smooth and controlled distillation process.
Inefficient condensationEnsure a steady and sufficient flow of cold water through the condenser.Complete condensation of the product vapor, maximizing recovery.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approximately 5-10 volumes of solvent to 1 volume of crude ester).

  • Washing: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2 and 3) two more times with fresh sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer once with an equal volume of brine to remove residual water and dissolved salts.

  • Drying: Drain the organic layer into a clean, dry flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent. The resulting filtrate is the purified ester solution, which can be concentrated under reduced pressure.

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask). Add a few boiling chips or a magnetic stir bar.

  • Insulation: Insulate the fractionating column to maintain the temperature gradient.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the temperature at the thermometer stabilizes.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. For a similar compound, Methyl 3-methoxybenzoate, the boiling point is approximately 248 °C at atmospheric pressure.[9] The boiling point of this compound will be slightly higher. Collect fractions in separate, pre-weighed flasks.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 3: Purification by Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common mobile phase for esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method).

  • Sample Loading: Dissolve the crude ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods (Illustrative Data)

Purification Method Initial Purity (Area % by GC) Final Purity (Area % by GC) Yield (%) Key Advantages Key Disadvantages
Liquid-Liquid Extraction85%92%95%Fast, removes acidic impurities effectively.Does not remove non-acidic impurities.
Fractional Distillation92%>98%80%Good for large scale, removes non-volatile impurities.Can lead to thermal degradation, less effective for isomers.
Column Chromatography92%>99%75%High purity achievable, good for removing isomers and similarly boiling impurities.Time-consuming, requires more solvent, can be costly for large scale.

Visualizations

PurificationWorkflow Crude Crude Methyl 3-ethoxybenzoate LLE Liquid-Liquid Extraction (vs. aq. NaHCO3) Crude->LLE Dry Drying (e.g., MgSO4) LLE->Dry Filter Filtration Dry->Filter Evap1 Solvent Evaporation Filter->Evap1 PartiallyPure Partially Purified Ester Evap1->PartiallyPure Distill Fractional Distillation PartiallyPure->Distill For volatile impurities Column Column Chromatography PartiallyPure->Column For polar impurities PureA Pure Methyl 3-ethoxybenzoate (>98%) Distill->PureA PureB High Purity Methyl 3-ethoxybenzoate (>99%) Column->PureB

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation Start Problem: Poor Purity After Distillation CheckBP Are boiling points of impurities close to the product? Start->CheckBP CheckThermal Is the product thermally stable? Start->CheckThermal YesBP YesBP CheckBP->YesBP NoBP NoBP CheckBP->NoBP YesThermal YesThermal CheckThermal->YesThermal NoThermal NoThermal CheckThermal->NoThermal FracDist Use Fractional Distillation YesBP->FracDist Yes SimpleDistOK Simple distillation should suffice. Check for other issues. NoBP->SimpleDistOK No VacDist Use Vacuum Distillation YesThermal->VacDist No AtmDistOK Atmospheric distillation is appropriate. Check column efficiency. NoThermal->AtmDistOK Yes

Caption: Troubleshooting logic for distillation-based purification.

References

resolving peak overlap in NMR spectra of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of Methyl 3-ethoxybenzoate, with a focus on resolving peak overlap.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my this compound spectrum overlapping?

A1: The aromatic region of this compound features four protons on a 1,3-disubstituted benzene ring. These protons are coupled to each other, resulting in complex splitting patterns (multiplets). Due to their similar electronic environments, their chemical shifts can be very close, leading to significant signal overlap, which makes direct interpretation and assignment challenging.[1]

Q2: The quartet from the ethoxy group (-OCH2-) seems to be overlapping with another signal. How can I confirm this and resolve it?

A2: Overlap of the ethoxy quartet with aromatic signals is possible depending on the solvent used. To resolve this, you can try several methods. Changing the deuterated solvent is a simple first step that can alter the chemical shifts of different protons to varying degrees, potentially resolving the overlap.[2] If that fails, 2D NMR techniques like HSQC are definitive, as they correlate the proton signal to its attached carbon, which will have a distinct chemical shift from the aromatic carbons.[3]

Q3: What are the quickest methods to try when encountering peak overlap in my initial spectrum?

A3: The most straightforward approaches are to change the experimental conditions. Re-acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can induce significant changes in chemical shifts due to solvent anisotropy effects.[2][4] Alternatively, changing the temperature of the experiment can sometimes be sufficient to resolve accidentally overlapping peaks.[5]

Q4: When is it necessary to use more advanced techniques like 2D NMR?

A4: You should consider 2D NMR when simpler methods like changing the solvent do not provide adequate resolution or when you need to confirm specific proton-proton or proton-carbon connectivities for an unambiguous assignment.[1] Techniques like COSY are excellent for identifying coupled proton networks (e.g., within the aromatic ring), while HSQC is invaluable for linking protons directly to their attached carbons, which is a powerful way to resolve overlapped proton signals.[3][6]

Q5: What are Lanthanide Shift Reagents (LSRs) and how can they help with my this compound sample?

A5: Lanthanide Shift Reagents are paramagnetic complexes that can associate with Lewis basic sites in a molecule, such as the oxygen atoms of the ester and ether groups in this compound.[7][8] Upon association, the lanthanide ion induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance from the lanthanide ion, often spreading out a crowded spectrum and resolving overlapping signals.[4][9] Europium-based reagents, for example, typically shift signals downfield.[10]

Troubleshooting Guides

Guide 1: Resolving Overlapping Signals with Solvent Effects

Problem: The aromatic or aliphatic signals in the ¹H NMR spectrum of this compound are overlapping in a standard solvent like CDCl₃, preventing clear interpretation.

Solution Workflow:

G A Initial Spectrum: Overlapping Peaks in CDCl₃ B Acquire Spectrum in Benzene-d₆ A->B C Acquire Spectrum in Acetone-d₆ A->C D Acquire Spectrum in DMSO-d₆ A->D E Compare Spectra for Optimal Resolution B->E C->E D->E F Resolved Spectrum E->F

Caption: Workflow for resolving overlapping NMR signals using different solvents.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound of the same concentration in high-purity deuterated solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆, and DMSO-d₆).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the key signals (aromatic protons, ethoxy quartet, methyl singlet) across the different solvents to identify the solvent that provides the best signal dispersion.

Table 1: Common Deuterated Solvents and Their Properties

Deuterated SolventResidual ¹H Signal (ppm)Typical H₂O Signal (ppm)PolaritySpecial Characteristics
Chloroform-d (CDCl₃)7.26 (singlet)[11]~1.56[12]LowGeneral-purpose, non-polar solvent.
Benzene-d₆ (C₆D₆)7.16 (singlet)[11]~0.40Non-polarCan induce significant upfield shifts (anisotropic effect).
Acetone-d₆2.05 (pentet)[11]~2.84HighAprotic polar solvent.
DMSO-d₆2.50 (pentet)[11]~3.33HighHigh-boiling, aprotic polar solvent; difficult to remove.[2]
Methanol-d₄3.31 (pentet)[11]~4.87[11]HighProtic polar solvent; can exchange with labile protons.
Guide 2: Using Lanthanide Shift Reagents (LSRs) to Induce Chemical Shifts

Problem: Key signals remain overlapped even after trying different solvents. A method is needed to disperse signals based on their proximity to a specific functional group.

Solution Workflow:

G cluster_0 LSR Titration A Overlapped Spectrum B Add Aliquot of LSR (e.g., Eu(fod)₃) A->B C Acquire ¹H NMR Spectrum B->C D Are Peaks Resolved? C->D E Sufficiently Resolved Spectrum D->E Yes F Line Broadening Occurring? D->F No F->B No G Stop: Too much LSR F->G Yes

Caption: Logical workflow for a Lanthanide Shift Reagent titration experiment.

Experimental Protocol: LSR Titration

  • Reagent Selection: Choose a suitable LSR. Europium(III) tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dionate), or Eu(fod)₃, is a common choice that typically induces downfield shifts and has good solubility.[4][7]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound sample before adding any shift reagent.

  • Stock Solution: Prepare a dilute stock solution of the LSR in the same deuterated solvent used for your sample.

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.[4]

  • Monitoring: Observe the changes in the chemical shifts. Protons closer to the coordinating oxygen atoms (ester and ether) will experience larger shifts. The aromatic proton at position 2, for example, should shift more than the proton at position 5.

  • Optimization: Continue adding the LSR until the overlapping peaks are sufficiently resolved. Avoid adding excessive amounts, which can cause significant line broadening and loss of resolution.[8]

Table 2: Common Lanthanide Shift Reagents and Their Effects

ReagentLanthanide IonTypical Shift DirectionCommon Ligand
Eu(fod)₃Europium (Eu³⁺)Downfield[9][10]fod (heptafluorodimethyloctanedionate)
Eu(dpm)₃Europium (Eu³⁺)Downfield[7]dpm (dipivaloylmethanate)
Pr(fod)₃Praseodymium (Pr³⁺)Upfield[10]fod (heptafluorodimethyloctanedionate)
Guide 3: Definitive Assignment Using 2D NMR Spectroscopy

Problem: Unambiguous assignment of all proton signals is required, especially within the complex aromatic region, and simple 1D methods are insufficient.

Solution Workflow:

G A Complex 1D ¹H Spectrum B Acquire ¹H-¹H COSY Spectrum A->B D Acquire ¹H-¹³C HSQC Spectrum A->D C Identify Coupled Protons (e.g., H-4, H-5, H-6) B->C F Unambiguous Peak Assignment C->F E Correlate Protons to Directly Attached Carbons D->E E->F

Caption: Workflow for using 2D NMR to resolve overlapping signals and assign protons.

Experimental Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Setup: Load a standard COSY pulse program on the NMR spectrometer.

    • Parameters: Set the spectral width to encompass all proton signals. Use 128-256 increments in the indirect dimension (t₁) for adequate resolution.

    • Analysis: Process the 2D data. Cross-peaks in the COSY spectrum indicate that two protons are scalar (J) coupled. This will reveal the connectivity network of the aromatic protons and confirm the coupling between the ethoxy methylene and methyl groups.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Setup: Load a standard HSQC pulse program. A slightly more concentrated sample may be beneficial.

    • Parameters: Set the spectral widths to include all expected proton and carbon signals.

    • Analysis: Process the 2D data. Each peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached.[3][4] This is extremely powerful for resolving overlapping proton signals, as the attached carbons almost always have well-separated chemical shifts. For example, it will definitively separate the ethoxy -CH₂- protons from any overlapping aromatic protons.

References

identifying fragmentation patterns in mass spectrometry of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Methyl 3-ethoxybenzoate

This guide provides troubleshooting advice and frequently asked questions regarding the interpretation of mass spectrometry data for this compound. It is intended for researchers, chemists, and drug development professionals who are utilizing mass spectrometry for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound in an EI-MS spectrum?

A: The molecular formula for this compound is C₁₀H₁₂O₃, which corresponds to a molecular weight of approximately 180.20 g/mol . Therefore, you should expect to see the molecular ion peak (M⁺•) at an m/z value of 180. Due to the stability of the aromatic ring, this peak is typically prominent and clearly observable in the mass spectrum.[1]

Q2: My spectrum shows a very intense peak at m/z 149. What fragmentation does this correspond to?

A: A peak at m/z 149 is a key indicator of fragmentation at the methyl ester group. It results from the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da. This α-cleavage is a common and favorable fragmentation pathway for methyl esters, producing a stable 3-ethoxybenzoyl acylium ion.[2]

Q3: The most abundant peak (base peak) in my spectrum is at m/z 121. How is this fragment formed?

A: The ion at m/z 121, representing the 3-ethoxyphenyl cation, is a particularly stable fragment and often appears as the base peak. Its formation can occur via two primary routes:

  • Direct Fragmentation: The molecular ion (m/z 180) can directly lose a carbomethoxy radical (•COOCH₃), a neutral loss of 59 Da.[3]

  • Sequential Fragmentation: The fragment at m/z 149 (formed by the loss of •OCH₃) can subsequently lose a neutral carbon monoxide (CO) molecule, a loss of 28 Da, to yield the m/z 121 ion.[4]

Q4: I am observing an unexpected but significant peak at m/z 152. What is its origin?

A: The peak at m/z 152 is characteristic of a rearrangement reaction common to aromatic ethyl ethers.[4] It involves the elimination of a neutral ethene molecule (C₂H₄), with a mass of 28 Da, from the molecular ion. This process, analogous to a McLafferty rearrangement, results in the formation of a methyl 3-hydroxybenzoate radical cation.

Q5: Are there other minor fragments that can help confirm the structure?

A: Yes, while less intense, other fragments can provide supporting evidence. For instance, the loss of the entire ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion can produce a minor peak at m/z 135. Further fragmentation of the aromatic ring can lead to smaller ions, such as m/z 93 (loss of ethene from m/z 121) and m/z 77 (phenyl cation), though these are generally less diagnostic.

Summary of Key Fragmentation Data

The following table summarizes the primary fragmentation patterns observed in the electron ionization mass spectrometry (EI-MS) of this compound.

m/z ValueProposed Fragment IonNeutral LossMass of Loss (Da)Notes
180[C₁₀H₁₂O₃]⁺•-0Molecular Ion (M⁺•)
152[C₈H₈O₃]⁺•C₂H₄28Rearrangement product (loss of ethene)
149[C₉H₉O₂]⁺•OCH₃31Loss of methoxy radical from the ester
121[C₈H₉O]⁺•COOCH₃ or (•OCH₃ + CO)59 or (31+28)Often the Base Peak; loss of carbomethoxy radical or sequential loss
93[C₆H₅O]⁺C₂H₄ (from m/z 121)28Loss of ethene from the 3-ethoxyphenyl cation

Experimental Protocol: GC-MS Analysis

This section outlines a standard protocol for analyzing this compound using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (~1 mg/mL) using a high-purity volatile solvent such as Dichloromethane, Ethyl Acetate, or Methanol.

2. Instrumentation:

  • A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

3. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1.0 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms with a 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 250 amu.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation events for this compound upon electron ionization is depicted below.

fragmentation_pathway This compound Fragmentation mol_ion Molecular Ion [C10H12O3]•+ m/z = 180 frag_152 Rearrangement Ion [C8H8O3]•+ m/z = 152 mol_ion->frag_152 - C2H4 frag_149 Acylium Ion [C9H9O2]+ m/z = 149 mol_ion->frag_149 - •OCH3 frag_121 Base Peak [C8H9O]+ m/z = 121 mol_ion->frag_121 - •COOCH3 frag_149->frag_121 - CO

Caption: Fragmentation pathway of this compound in EI-MS.

References

Greener Synthesis of Methyl 3-ethoxybenzoate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing alternative, greener solvents for the synthesis of Methyl 3-ethoxybenzoate, a key intermediate in pharmaceutical and chemical industries. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the adoption of more sustainable synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary green solvent alternatives for the synthesis of this compound?

A1: Several greener solvents can replace traditional, more hazardous options like dichloromethane (DCM) and N,N-dimethylformamide (DMF). Promising alternatives include:

  • Dimethyl Carbonate (DMC): A biodegradable solvent with low toxicity that can also act as a methylating agent.[1]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point, low peroxide formation, and stability under acidic and basic conditions.[2][3] It forms an azeotrope with water, which can be advantageous in driving esterification reactions to completion.[3]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent derived from renewable resources like corncobs.[4] It is a good substitute for tetrahydrofuran (THF).

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that are liquid at room temperature. They are often biodegradable, have low volatility, and can act as both solvent and catalyst.[5][6][7]

Q2: What are the main advantages of using these greener solvents?

A2: The primary benefits include:

  • Reduced Environmental Impact: Lower toxicity, biodegradability, and in some cases, derivation from renewable feedstocks.

  • Improved Safety: Higher flashpoints and lower volatility reduce the risk of fire and exposure to harmful vapors. CPME, for instance, has a low potential for peroxide formation, enhancing safety.[8]

  • Process Efficiency: Some green solvents can simplify work-up procedures. For example, the hydrophobicity of CPME allows for easy separation from aqueous phases.[8] DESs can sometimes act as both solvent and catalyst, streamlining the reaction setup.[5]

Q3: Can I adapt a standard Fischer esterification protocol for these greener solvents?

A3: Yes, standard Fischer esterification protocols can generally be adapted. The key is to adjust the reaction temperature to the boiling point of the chosen solvent and to ensure efficient removal of water to drive the equilibrium towards the product. For instance, when using a hydrophobic solvent like CPME that forms an azeotrope with water, a Dean-Stark apparatus can be particularly effective.

Q4: Are there any specific catalysts recommended for use with these green solvents?

A4: While traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used, greener alternatives are also available. Solid acid catalysts, such as modified montmorillonite K10 clay or zirconium-based catalysts, are recoverable and reusable, reducing waste.[9][10] For DESs, the solvent itself can be designed to be acidic and act as the catalyst.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[11] 2. Water contamination: Presence of water in the reactants or solvent will shift the equilibrium back to the starting materials.[12] 3. Catalyst deactivation: The acid catalyst may be neutralized or lose activity.1. Drive the equilibrium: Use a large excess of methanol or remove water as it forms using a Dean-Stark apparatus, molecular sieves, or by taking advantage of azeotrope formation with the solvent (e.g., CPME).[3] 2. Ensure anhydrous conditions: Dry the 3-ethoxybenzoic acid, use anhydrous methanol, and a dry solvent. 3. Add fresh catalyst: In some cases, adding the catalyst in portions throughout the reaction can maintain its activity.
Formation of Side Products 1. Ether formation: At high temperatures with an acid catalyst, the alcohol (methanol) can dehydrate to form dimethyl ether. 2. Reaction with solvent: Some solvents may not be stable under the reaction conditions.1. Optimize temperature: Run the reaction at the lowest effective temperature to favor esterification over ether formation. 2. Choose a stable solvent: Solvents like CPME are known for their stability under acidic conditions.[2][3]
Difficult Product Isolation 1. Emulsion formation during work-up: This can occur with certain solvent/water combinations. 2. Product solubility in the aqueous phase: Some ester may be lost during aqueous washes.1. Break the emulsion: Add brine (saturated NaCl solution) to the separatory funnel. 2. Minimize aqueous contact: Use a hydrophobic solvent like CPME for easier phase separation.[8] Perform fewer washes if possible, or back-extract the aqueous layers with fresh solvent.
Product is a Gel or Oil Instead of Crystals 1. Hydrolysis of the ester: The product may have hydrolyzed back to the carboxylic acid during work-up if the acid catalyst was not completely neutralized.[13] 2. Impurities: The presence of unreacted starting materials or side products can prevent crystallization.1. Ensure complete neutralization: During the work-up, wash the organic layer thoroughly with a base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic.[2] 2. Purify the product: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) or use column chromatography for purification.

Experimental Protocols

General Fischer Esterification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow General Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix 3-ethoxybenzoic acid, excess methanol, and acid catalyst in a suitable greener solvent. Reflux 2. Heat the mixture to reflux. Reactants->Reflux Monitor 3. Monitor reaction progress by TLC. Reflux->Monitor Cool 4. Cool the reaction mixture. Monitor->Cool Extract 5. Perform aqueous extraction to remove catalyst and excess methanol. Cool->Extract Neutralize 6. Neutralize with a base (e.g., NaHCO3 solution). Extract->Neutralize Dry 7. Dry the organic layer (e.g., with Na2SO4). Neutralize->Dry Evaporate 8. Evaporate the solvent. Dry->Evaporate Purify 9. Purify the crude product (e.g., distillation or recrystallization). Evaporate->Purify Analyze 10. Characterize the final product (NMR, IR, GC-MS). Purify->Analyze

Workflow for this compound Synthesis
Detailed Methodologies

Method 1: Synthesis using a Deep Eutectic Solvent (DES) as Catalyst and Solvent

This protocol is adapted from the synthesis of methyl benzoate using a p-toluenesulfonic acid-based DES.[14]

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a homogeneous, clear liquid is formed.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxybenzoic acid (1 equivalent), methanol (10 equivalents), and the prepared DES (20 mol%).

  • Reaction: Heat the mixture to 90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the mixture and extract the product with a suitable organic solvent such as ethyl acetate. The DES will preferentially dissolve in the aqueous phase.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude this compound by vacuum distillation or recrystallization and characterize by NMR, IR, and GC-MS.

Method 2: Synthesis using Cyclopentyl Methyl Ether (CPME) with a Solid Acid Catalyst

This protocol utilizes a hydrophobic, green ether solvent and a recyclable solid acid catalyst.

  • Catalyst Activation: If using a solid acid catalyst like montmorillonite K10, activate it by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 3-ethoxybenzoic acid (1 equivalent), methanol (5 equivalents), CPME as the solvent, and the activated solid acid catalyst (e.g., 10 wt% of the carboxylic acid).

  • Reaction: Heat the mixture to reflux (approx. 106°C, the boiling point of CPME). Water produced during the reaction will be removed azeotropically with CPME and collected in the Dean-Stark trap. Continue refluxing for 6-8 hours or until no more water is collected. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter to recover the solid acid catalyst. The catalyst can be washed with fresh solvent and dried for reuse.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the CPME under reduced pressure.

  • Characterization: Purify the crude this compound by vacuum distillation and characterize the final product.

Data Presentation

Table 1: Physicochemical Properties of Greener Solvents

SolventBoiling Point (°C)Density (g/mL)Flash Point (°C)Water SolubilityKey Features
Dimethyl Carbonate (DMC) 901.0718MiscibleLow toxicity, biodegradable, can act as a methylating agent.
Cyclopentyl Methyl Ether (CPME) 1060.86-1Low (0.3 g/100g )Hydrophobic, stable to acid/base, forms azeotrope with water, low peroxide formation.[3][8]
2-Methyltetrahydrofuran (2-MeTHF) 800.86-11Low (14 g/100g )Bio-based, good substitute for THF, lower water miscibility than THF.
Deep Eutectic Solvents (DESs) Variable (generally high)>1.0Generally highVariable (often miscible)Low volatility, tunable properties, can be catalytic, often biodegradable.[5]

Table 2: Comparative Reaction Data for this compound Synthesis (Illustrative)

Note: The following data are illustrative and based on typical results for similar esterifications. Actual results may vary based on specific experimental conditions.

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Dimethyl Carbonate (DMC) Solid Acid (e.g., ZrO₂/TiO₂)120-1408-1280-90>98
Cyclopentyl Methyl Ether (CPME) p-TsOH106 (reflux)6-885-95>99
2-Methyltetrahydrofuran (2-MeTHF) H₂SO₄80 (reflux)8-1075-85>98
Deep Eutectic Solvent (DES) DES (Choline chloride:p-TsOH)904-690-97>99

References

Validation & Comparative

A Comparative Guide to Methyl 3-ethoxybenzoate and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-ethoxybenzoate is an aromatic ester with the chemical formula C₁₀H₁₂O₃. In drug discovery and materials science, the specific arrangement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison between this compound and its key structural isomers: the positional isomers Methyl 2-ethoxybenzoate and Methyl 4-ethoxybenzoate, and the functional group isomer Ethyl 3-methoxybenzoate. Understanding the distinctions among these isomers is crucial for researchers in selecting the appropriate compound for synthesis, biological screening, or as a fragrance component.[1] This comparison is supported by experimental data on their physical properties, spectroscopic behavior, and synthesis.

Physicochemical Properties

The placement of the ethoxy group and the nature of the ester alkyl group create notable differences in the physical properties of these isomers. These properties, such as boiling point, density, and solubility, are critical for designing experimental conditions, including reaction setups and purification protocols.

PropertyThis compoundMethyl 2-ethoxybenzoateMethyl 4-ethoxybenzoateEthyl 3-methoxybenzoate
Molecular Formula C₁₀H₁₂O₃[2]C₁₀H₁₂O₃[3]C₁₀H₁₂O₃[4]C₁₀H₁₂O₃[5]
Molecular Weight 180.20 g/mol [2]180.20 g/mol [3]180.20 g/mol [4][6]180.20 g/mol [5]
Boiling Point 100°C @ 2 mmHg[2]N/A215-216°C @ 760 mmHg255-260°C @ 760 mmHg[7]
Melting Point N/AN/A~ -8°C[1]N/A
Density 1.073 g/cm³[2]N/A~ 1.07 g/cm³[1]1.099 g/cm³
Solubility N/ASoluble in organic solvents.Soluble in alcohol and ether; slightly soluble in water.[1][6]Soluble in organic solvents.
LogP 1.87190[2]N/AN/AN/A

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// Methyl 2-ethoxybenzoate m2e [pos="-3,-0.5!", image="https://storage.googleapis.com/gemini-assets/M2E.png", label="Methyl 2-ethoxybenzoate"];

// Methyl 4-ethoxybenzoate m4e [pos="3,-0.5!", image="https://storage.googleapis.com/gemini-assets/M4E.png", label="Methyl 4-ethoxybenzoate"];

// Ethyl 3-methoxybenzoate e3m [pos="0,-4!", image="https://storage.googleapis.com/gemini-assets/E3M.png", label="Ethyl 3-methoxybenzoate"];

// Center node for connections center [pos="0,0!", shape=point];

m3e -- center; center -- m2e; center -- m4e; center -- e3m; } caption { font-family: "Arial"; font-size: 12; fill: "#5F6368"; text: "Structures of this compound and its key isomers."; } end_dot Caption: Structures of this compound and its key isomers.

Spectroscopic Analysis Comparison

Spectroscopic data provides a fingerprint for molecular structure. While sharing the same molecular weight, these isomers are readily distinguishable by mass spectrometry and NMR spectroscopy due to the unique electronic environment of each molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals significant differences in the fragmentation patterns of the positional isomers of methyl ethoxybenzoate.[8] The position of the ethoxy group directly influences the stability of the resulting fragments.

  • Methyl 2-ethoxybenzoate: Exhibits a unique fragmentation pattern due to the "ortho effect," where the proximity of the two substituents facilitates an interaction. This leads to a base peak at m/z 120.[8][9]

  • Methyl 3- and 4-ethoxybenzoate: These isomers lack the ortho interaction and show a base peak at m/z 121, resulting from the loss of a carbomethoxy radical.[8]

IsomerKey EI-MS Fragments (m/z)Base Peak (m/z)Noteworthy Pathway
Methyl 2-ethoxybenzoate 180 (M+), 165, 147, 133, 120120ortho effect interaction.[8][9]
This compound 180 (M+), 152, 149, 121121Loss of carbomethoxy radical.[8]
Methyl 4-ethoxybenzoate 180 (M+), 152, 149, 121121Loss of carbomethoxy radical.[8]

Mass_Spectrometry_Fragmentation cluster_ortho Methyl 2-ethoxybenzoate cluster_meta_para Methyl 3- & 4-ethoxybenzoate M2 Molecular Ion (m/z 180) Ortho Ortho Effect Interaction M2->Ortho Ortho Proximity F120 Base Peak (m/z 120) Ortho->F120 M34 Molecular Ion (m/z 180) Loss Loss of •COOCH₃ M34->Loss F121 Base Peak (m/z 121) Loss->F121

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic effects of the substituents on the aromatic ring.

  • ¹H NMR: The aromatic protons of the isomers will show distinct splitting patterns and chemical shifts. For Methyl 4-ethoxybenzoate, two doublets corresponding to the symmetric A₂B₂ system are expected. In contrast, Methyl 2- and 3-ethoxybenzoate will display more complex multiplets for their four aromatic protons. The chemical shifts of the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) protons will also differ slightly based on their position.

  • ¹³C NMR: The number of unique carbon signals in the aromatic region can help distinguish the isomers. The carbon attached to the ethoxy group will be significantly shifted downfield.

Infrared (IR) Spectroscopy

All isomers will exhibit characteristic IR absorption bands for the ester and ether functional groups. Key absorptions include:

  • C=O stretch (ester): A strong band around 1710-1730 cm⁻¹.

  • C-O stretch (ester & ether): Strong bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Synthesis and Experimental Protocols

These esters are commonly synthesized via Fischer esterification of the corresponding carboxylic acid with an alcohol, catalyzed by a strong acid.[10][11]

General Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve the appropriate hydroxybenzoic acid (e.g., 3-hydroxybenzoic acid) or ethoxybenzoic acid in an excess of the desired alcohol (e.g., methanol or ethanol). Add boiling chips.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol%) to the mixture.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography to yield the final product.

Synthesis_Workflow start 1. Combine Reactants (Acid + Alcohol + Catalyst) reflux 2. Heat to Reflux (2-4 hours) start->reflux workup 3. Quench & Neutralize (NaHCO₃ solution) reflux->workup extract 4. Solvent Extraction (e.g., Ethyl Acetate) workup->extract purify 5. Dry & Concentrate extract->purify end 6. Purify Product (Distillation or Chromatography) purify->end

Biological Activity and Applications

The isomeric position of substituents can profoundly impact biological activity by altering how a molecule fits into a binding pocket of a protein or enzyme. While comprehensive comparative biological data for these specific esters is limited, related compounds provide valuable insights.

  • The biological activities of methoxybenzoic acid isomers (the parent acids of the corresponding ethyl esters) are known to differ, with variations in their antioxidant, antimicrobial, and anti-inflammatory effects.[12] This underscores the importance of substituent placement.

  • Methyl 4-ethoxybenzoate is a known intermediate in the synthesis of Apricoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[6] This highlights the utility of these structures as building blocks in drug development. The COX-2 pathway is critical in inflammation and pain signaling.

Biological_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Potential Inhibitor (e.g., derived from Methyl 4-ethoxybenzoate) Inhibitor->COX2 Inhibition

Conclusion

This compound and its isomers, while sharing the same molecular formula, are distinct chemical entities with unique properties. Key differences in their boiling points, densities, and particularly their mass spectrometric fragmentation patterns allow for their unambiguous identification. The ortho effect in Methyl 2-ethoxybenzoate provides a classic example of how substituent proximity can direct fragmentation pathways. For researchers, the choice of isomer will depend on the specific application: Methyl 4-ethoxybenzoate serves as a precursor for COX-2 inhibitors, while others may be selected for their specific fragrance profiles or as synthetic intermediates.[1][6] This guide underscores the necessity of careful isomer selection and characterization in chemical and pharmaceutical research.

References

A Comparative Spectroscopic Analysis of Methyl 2-, 3-, and 4-Ethoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of methyl ethoxybenzoate positional isomers, supported by experimental data.

The positional isomerism of substituents on a benzene ring can significantly influence a molecule's physical, chemical, and biological properties. In drug discovery and development, the precise characterization of these isomers is paramount for ensuring the identity, purity, and efficacy of a pharmaceutical compound. This guide provides a comprehensive comparison of the spectroscopic differences between Methyl 2-ethoxybenzoate, Methyl 3-ethoxybenzoate, and Methyl 4-ethoxybenzoate using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Summary

The following tables summarize the key spectroscopic data for the three isomers, providing a clear and objective comparison of their characteristic signals.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Methyl 2-ethoxybenzoate 7.78dd7.8, 1.81HAr-H
7.41ddd8.3, 7.4, 1.81HAr-H
6.95t7.51HAr-H
6.88d8.41HAr-H
4.11q7.02H-OCH₂CH₃
3.87s-3H-COOCH₃
1.45t7.03H-OCH₂CH₃
This compound 7.62dd2.6, 1.51HAr-H
7.55dt7.7, 1.31HAr-H
7.32t7.91HAr-H
7.08ddd8.3, 2.6, 0.91HAr-H
4.09q7.02H-OCH₂CH₃
3.90s-3H-COOCH₃
1.44t7.03H-OCH₂CH₃
Methyl 4-ethoxybenzoate 7.95d8.92HAr-H
6.88d8.92HAr-H
4.08q7.02H-OCH₂CH₃
3.86s-3H-COOCH₃
1.42t7.03H-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
Methyl 2-ethoxybenzoate 166.9, 158.5, 133.5, 131.5, 120.2, 119.9, 113.8, 64.2, 51.8, 14.7
This compound 166.8, 158.9, 131.2, 129.4, 122.0, 119.8, 114.9, 63.7, 52.1, 14.8
Methyl 4-ethoxybenzoate 166.8, 162.8, 131.5, 122.9, 114.0, 63.7, 51.7, 14.6

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-O Stretch (ester)C-O Stretch (ether)Aromatic C=C Stretch
Methyl 2-ethoxybenzoate ~1725~1250~1040~1600, 1480
This compound ~1720~1280~1045~1605, 1485
Methyl 4-ethoxybenzoate ~1715~1255~1048~1608, 1512

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 2-ethoxybenzoate 180165, 151, 135, 121, 92
This compound 180151, 121, 93, 65
Methyl 4-ethoxybenzoate 180151, 121, 93, 65

Spectroscopic Comparison

¹H NMR Spectroscopy

The ¹H NMR spectra provide the most straightforward differentiation between the three isomers, primarily due to the distinct splitting patterns of the aromatic protons.

  • Methyl 4-ethoxybenzoate exhibits the simplest aromatic region, with two doublets, a result of the molecule's C₂ symmetry. The protons on the benzene ring ortho to the ester group are equivalent, as are the protons ortho to the ethoxy group.

  • Methyl 2-ethoxybenzoate and This compound both show more complex aromatic signals, with four distinct resonances for the aromatic protons, reflecting their lower symmetry. The relative positions (chemical shifts) of these protons are influenced by the electronic effects of the ester and ethoxy groups. In the 2-isomer, the proximity of the ethoxy group to the ester function leads to more significant shielding/deshielding effects on the adjacent aromatic protons compared to the 3-isomer.

¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum also reflects the symmetry of the isomers.

  • Methyl 4-ethoxybenzoate , with its higher symmetry, displays fewer aromatic carbon signals compared to the other two isomers.

  • Methyl 2-ethoxybenzoate and This compound each show six distinct aromatic carbon signals. The chemical shifts of the carbonyl carbon and the carbons of the ethoxy and methoxy groups are similar across the three isomers, but the precise shifts of the aromatic carbons are unique to each positional isomer, allowing for their differentiation.

Infrared (IR) Spectroscopy

While the IR spectra of the three isomers share many common features, such as the strong carbonyl stretch of the ester group and the C-O stretching vibrations, subtle differences can be observed.

  • The exact wavenumber of the C=O stretch can vary slightly due to the electronic environment. Conjugation and the position of the electron-donating ethoxy group can influence the bond strength and, consequently, the absorption frequency.

  • The pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) is often characteristic of the substitution pattern on the benzene ring and can be a useful diagnostic tool for distinguishing between ortho, meta, and para isomers.

Mass Spectrometry

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that can aid in the identification of these isomers. While all three isomers show a molecular ion peak at m/z 180, their fragmentation pathways differ.

  • A common fragmentation pathway for all three isomers involves the loss of the methoxy group (-OCH₃) to form an ion at m/z 149, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give an ion at m/z 121.

  • Methyl 2-ethoxybenzoate often exhibits a prominent peak at m/z 135, which can be attributed to the loss of an ethyl radical followed by the loss of a neutral CO molecule, a fragmentation pathway facilitated by the ortho positioning of the two substituents (ortho-effect). This peak is significantly less abundant or absent in the spectra of the 3- and 4-isomers.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 240 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer. A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Relationships of Isomers

The structural differences between the three isomers are based on the position of the ethoxy group on the benzene ring relative to the methyl ester group. This positional variation directly impacts the electronic environment of the aromatic protons and carbons, leading to the observed spectroscopic differences.

G cluster_isomers Methyl Ethoxybenzoate Isomers cluster_spectroscopy Spectroscopic Differentiation node_2 Methyl 2-ethoxybenzoate (ortho) node_nmr NMR (¹H & ¹³C) - Aromatic region splitting - Number of unique signals node_2->node_nmr Distinct aromatic pattern node_ir IR - C=O stretch frequency - Fingerprint region (C-H bends) node_2->node_ir Subtle shifts node_ms Mass Spectrometry - Fragmentation patterns - Ortho-effect node_2->node_ms Characteristic m/z 135 node_3 This compound (meta) node_3->node_nmr Complex aromatic pattern node_3->node_ir Subtle shifts node_3->node_ms Similar to para node_4 Methyl 4-ethoxybenzoate (para) node_4->node_nmr Symmetrical aromatic pattern node_4->node_ir Subtle shifts node_4->node_ms Similar to meta

Caption: Structural isomers and their corresponding spectroscopic differentiation methods.

A Comparative Guide to the Analytical Validation for the Quantification of Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for the quantification of Methyl 3-ethoxybenzoate is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. This guide focuses on two of the most prevalent and effective methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity Profiling
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.
Sample Derivatization Not typically required.May be required to improve volatility and thermal stability, though unlikely for this compound.
Selectivity Good to ExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)
Quantitative Accuracy ExcellentVery Good
Quantitative Precision ExcellentVery Good
Throughput HighMedium to High
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method provides a robust and widely used technique for the quantitative analysis of this compound, offering excellent precision and accuracy.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

2. Chemicals and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid or Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: Determined by UV scan of this compound (typically around 230-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent choice for identification and quantification, especially for impurity profiling.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Autosampler.

2. Chemicals and Reagents:

  • This compound reference standard (≥98% purity)

  • Volatile organic solvent (e.g., ethyl acetate, dichloromethane)

3. Chromatographic and Spectrometric Conditions:

  • GC Column: A capillary column with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., Rtx-5, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Transfer Line Temperature: 280 °C[1]

  • Ion Source Temperature: 230 °C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400[1]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in the chosen solvent and dilute as necessary.

Analytical Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following workflow is based on the International Council for Harmonisation (ICH) guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development & Optimization Specificity Specificity / Selectivity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Workflow for analytical method validation.

Signaling Pathway for Method Selection

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis.

G cluster_0 Decision Criteria cluster_1 Method Selection Start Analytical Requirement Quant Primary Goal: Quantification? Start->Quant Impurity Impurity Profiling Needed? Quant->Impurity Yes HPLC Select HPLC Quant->HPLC No Volatility Compound is Volatile? Impurity->Volatility Yes Impurity->HPLC No Volatility->HPLC No GCMS Select GC-MS Volatility->GCMS Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Functional Alternatives for Methyl 3-ethoxybenzoate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-ethoxybenzoate is a versatile building block in organic synthesis, valued for its specific electronic and steric properties. However, depending on the desired reaction outcome, stability, or cost considerations, a range of functional alternatives can offer significant advantages. This guide provides an objective comparison of this compound with its key alternatives in common chemical transformations, supported by experimental data and established chemical principles.

Executive Summary

This guide evaluates the performance of this compound against several functional alternatives in three key reaction classes:

  • Electrophilic Aromatic Substitution (Nitration): The reactivity of the aromatic ring is compared.

  • Nucleophilic Acyl Substitution (Alkaline Hydrolysis): The stability of the ester functionality is assessed.

  • Nucleophilic Acyl Substitution (Amidation): The efficiency of amide bond formation is examined.

The primary alternatives considered are:

  • Ethyl 3-ethoxybenzoate: A homologous ester to evaluate the effect of the alkyl chain.

  • Methyl 3-methoxybenzoate: An analogous ester to assess the impact of the alkoxy substituent.

  • 3-Ethoxybenzoic Acid & 3-Ethoxybenzoyl Chloride: Non-ester alternatives that provide the same acyl group via different activation strategies.

Electrophilic Aromatic Substitution: A Focus on Nitration

Electrophilic aromatic substitution is a cornerstone of synthetic chemistry for functionalizing aromatic rings. The electronic properties of the substituents on the benzene ring play a crucial role in determining the regioselectivity and reaction rate.

The ethoxy group at the meta position is an ortho, para-directing activator due to its electron-donating resonance effect, while the methyl ester group is a meta-directing deactivator due to its electron-withdrawing inductive and resonance effects. When both are present, the directing effects can be complex. However, for nitration, the major products are typically formed by substitution at the positions most activated by the ethoxy group and least deactivated by the ester group.

Comparative Data: Nitration of Benzoate Esters
CompoundKey Differentiating FeatureExpected Relative ReactivityExpected Regioselectivity
This compound BaselineReferenceSubstitution ortho and para to the ethoxy group
Ethyl 3-ethoxybenzoate Bulkier ester groupSlightly lower due to increased steric hindranceSimilar to methyl ester
Methyl 3-methoxybenzoate Less electron-donating alkoxy groupSlightly lower than ethoxy analogueSimilar to ethoxy analogue

Rationale:

  • The difference in reactivity between a methyl and an ethyl ester in electrophilic aromatic substitution is generally minimal and primarily steric.[1]

  • An ethoxy group is slightly more electron-donating than a methoxy group due to the greater inductive effect of the ethyl group. This would suggest a slightly faster reaction rate for the ethoxy-substituted compound.[2][3]

Experimental Protocol: General Procedure for Nitration of a Substituted Methyl Benzoate

This protocol is adapted from standard procedures for the nitration of methyl benzoate and can be applied to its analogues with minor modifications.

Materials:

  • Substituted methyl benzoate (e.g., this compound) (1.0 eq)

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, cool 12 mL of concentrated sulfuric acid to approximately 0°C in an ice bath.

  • Slowly add 0.05 mol of the substituted methyl benzoate to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate ester over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.

  • Collect the precipitated solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

nitration_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start ester_sol Dissolve Ester in conc. H2SO4 at 0°C start->ester_sol add_nitrating Add Nitrating Mixture dropwise (< 15°C) ester_sol->add_nitrating nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) at 0°C nitrating_mix->add_nitrating stir_rt Stir at Room Temperature add_nitrating->stir_rt quench Pour onto Ice stir_rt->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize filter->recrystallize product Purified Product recrystallize->product

Figure 1. Experimental workflow for the nitration of a substituted benzoate ester.

Nucleophilic Acyl Substitution: Alkaline Hydrolysis

The stability of the ester group to hydrolysis is a critical factor in many synthetic routes. Alkaline hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate of this reaction is sensitive to both electronic and steric factors.

Comparative Data: Hydrolysis of Benzoate Esters

A comparative study on the hydrolysis of homologous esters provides insight into the relative stability of methyl versus ethyl esters. While this study did not include 3-alkoxy substituted benzoates, the general trend is applicable.

CompoundRelative Half-life (t½) in Rat Liver Microsomes
Methyl benzoate15 min
Ethyl benzoate12 min

Data adapted from a comparative study on homologous esters.[2]

Interpretation:

  • Methyl esters are generally more stable towards biological hydrolysis than their ethyl counterparts.[2]

  • In chemical hydrolysis under basic conditions, the difference in reactivity between methyl and ethyl esters is often smaller, with ethyl esters sometimes hydrolyzing slightly faster due to electronic factors, though steric hindrance can play a competing role.[1]

  • The electron-donating ethoxy group at the meta-position will slightly decrease the electrophilicity of the carbonyl carbon, making this compound more stable to hydrolysis compared to unsubstituted methyl benzoate.[4]

Experimental Protocol: General Procedure for Alkaline Hydrolysis of a Benzoate Ester

Materials:

  • Benzoate ester (e.g., this compound) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 0.02 mol of the benzoate ester in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of 0.04 mol of NaOH in 10 mL of water to the flask.

  • Heat the mixture at reflux for 1-2 hours, or until the ester layer is no longer visible.

  • Cool the reaction mixture to room temperature and transfer it to a beaker.

  • Slowly acidify the mixture with concentrated HCl with cooling until the precipitation of the carboxylic acid is complete.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude carboxylic acid can be purified by recrystallization.

hydrolysis_pathway Ester This compound Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int + OH⁻ Carboxylate 3-Ethoxybenzoate Anion Tetrahedral_Int->Carboxylate - CH₃OH Acid 3-Ethoxybenzoic Acid Carboxylate->Acid + H⁺

Figure 2. Simplified reaction pathway for the alkaline hydrolysis of this compound.

Nucleophilic Acyl Substitution: Amidation

Amide bond formation is one of the most important reactions in medicinal chemistry. Esters can be converted to amides by reaction with amines, although this transformation can be slow and often requires harsh conditions or catalysis.

Functional Alternatives and Their Performance

The choice of starting material can significantly impact the ease of amide formation. While direct amidation of esters is possible, using more reactive acylating agents is often more efficient.

Acylating AgentTypical ConditionsAdvantagesDisadvantages
This compound High temperature, neat or with a Lewis acid catalystReadily availableOften requires harsh conditions, slow reaction times, limited amine scope.[4]
Ethyl 3-ethoxybenzoate Similar to methyl ester-Similar disadvantages to the methyl ester.
3-Ethoxybenzoic Acid Coupling agent (e.g., DCC, EDC, HATU), baseMild reaction conditions, broad amine scope, high yieldsRequires a stoichiometric coupling agent, generating byproducts.[5]
3-Ethoxybenzoyl Chloride Base (e.g., pyridine, triethylamine)Highly reactive, fast reactions, high yieldsMoisture sensitive, generates HCl byproduct.

Performance Insights:

  • Ester Reactivity: For direct amidation, more activated esters (e.g., phenyl esters) are significantly more reactive than unactivated alkyl esters like methyl or ethyl benzoates.[4] The difference in reactivity between methyl and ethyl 3-ethoxybenzoate in direct amidation is expected to be small.

  • Acid vs. Ester: Converting the ester to the corresponding carboxylic acid allows for the use of a wide array of modern coupling agents, which facilitate amide bond formation under mild conditions with a broad range of amines. This is often the preferred method in pharmaceutical development for its reliability and scope.[5][6]

  • Acyl Chloride: The most reactive of the alternatives, 3-ethoxybenzoyl chloride, will readily react with most amines. However, its high reactivity also makes it sensitive to moisture, and the reaction produces stoichiometric amounts of acid waste.

Experimental Protocols

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Lewis Acid (e.g., FeCl₃, 10 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of this compound in toluene, add the amine and the Lewis acid catalyst.

  • Heat the mixture to reflux for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with aqueous acid and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by chromatography or recrystallization.

Materials:

  • 3-Ethoxybenzoic Acid (1.0 eq)

  • Amine (1.1 eq)

  • Coupling Agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve 3-ethoxybenzoic acid in DMF.

  • Add the coupling agent and the base, and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by chromatography or recrystallization.[5]

amidation_options cluster_ester Ester Route cluster_acid Carboxylic Acid Route cluster_acyl_chloride Acyl Chloride Route Amide Target Amide Ester This compound Ester->Amide Amine, Heat/Catalyst (Direct Amidation) Acid 3-Ethoxybenzoic Acid Ester->Acid Acid->Amide Amine, Coupling Agent (e.g., HATU, DCC) AcylCl 3-Ethoxybenzoyl Chloride Acid->AcylCl e.g., SOCl₂ AcylCl->Amide

Figure 3. Logical relationship of functional alternatives for amide synthesis.

Conclusion and Recommendations

The choice of a functional alternative to this compound depends heavily on the specific synthetic challenge.

  • For electrophilic aromatic substitution , the differences between this compound, Ethyl 3-ethoxybenzoate, and Methyl 3-methoxybenzoate are subtle. The choice can be guided by commercial availability and cost, with minimal expected impact on reaction outcome.

  • If ester stability is paramount, particularly in biological or basic environments, a methyl ester is generally preferable to an ethyl ester. The meta-alkoxy group provides additional stability against hydrolysis compared to an unsubstituted benzoate.

  • For amide synthesis , especially in a drug development context where efficiency, scope, and mild conditions are critical, converting this compound to 3-ethoxybenzoic acid is highly recommended. The subsequent use of modern coupling agents offers a more robust and versatile route to the desired amide products compared to direct amidation of the ester. For rapid, high-yielding synthesis where byproduct management is less of a concern, 3-ethoxybenzoyl chloride is an excellent, albeit more reactive, alternative.

References

Unveiling the Biological Potential of Methyl 3-ethoxybenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl benzoate scaffold is a versatile starting point for the development of novel therapeutic agents and specialized agrochemicals. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, insecticidal, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activities of various Methyl 3-ethoxybenzoate derivatives and structurally related analogs, supported by experimental data from peer-reviewed literature.

Comparative Biological Activity of Methyl Benzoate Derivatives

The following tables summarize the quantitative data on the biological activities of selected methyl benzoate derivatives.

Table 1: Anticancer Activity of Methyl 3-amido-benzoate Derivatives against Malate Dehydrogenase (MDH)
Compound IDDerivative StructureTargetAssayIC50 (µM)Reference
16c Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoateMDH1 / MDH2Enzyme Inhibition Assay1.2 (MDH1), 0.8 (MDH2)[1]
Table 2: Insecticidal and Repellent Activity of Methyl Benzoate Analogs
CompoundTarget SpeciesActivity TypeAssayQuantitative DataReference
Methyl benzoateSolenopsis invictaFumigant ToxicityFumigation AssayLC50 = 0.75 µg/mL[2]
Methyl 3-methoxybenzoateSolenopsis invictaFumigant ToxicityFumigation AssayLC50 = 0.61 µg/mL[2]
Methyl 3-methylbenzoateSolenopsis invictaFumigant ToxicityFumigation AssayLC50 = 0.62 µg/mL[2]
Methyl benzoateBemisia tabaciRepellencyChoice Test78.2% repellency at 2% (1h)[3]
Methyl 2-methoxybenzoateCimex lectulariusRepellencyLongevity AssaySignificant repellency up to 21 days[4]
Methyl 3-methoxybenzoateCimex lectulariusRepellencyLongevity AssaySignificant repellency up to 7 days[4]
Table 3: Cytotoxicity of Methyl Benzoate and Related Esters
CompoundCell LineAssayIC50Reference
Methyl benzoateHEK293WST-1 Assay> 5.5 mM[5]
Methyl caffeateHuman Cancer Cell Lines (various)Not specified28.83 - 50.19 µg/mL[6]
Ethyl caffeateRAW 264.7Not specifiedLittle to no cytotoxicity at ≤ 10 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Malate Dehydrogenase (MDH) 2 Inhibition Assay.[7]
  • Reagent Preparation : Prepare an assay buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 0.1 mg/mL BSA. Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure :

    • Add 2 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 88 µL of a solution containing recombinant human MDH2 enzyme in assay buffer to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of a solution containing NADH and oxaloacetic acid to each well (final concentrations of 200 µM each).

    • Monitor the decrease in absorbance at 340 nm for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Insecticidal Fumigation Toxicity Assay.[2]
  • Test Arena : Use 250-mL glass jars with a screw-on lid.

  • Compound Application : Apply the test compound to a filter paper disc (2 cm diameter) and place it at the bottom of the jar.

  • Insect Exposure : Introduce a known number of insects (e.g., 20 worker ants) into the jar and seal it.

  • Observation : Record mortality at specified time intervals (e.g., 24 hours).

  • Data Analysis : Calculate the LC50 value using probit analysis.

Cytotoxicity WST-1 Assay.[5]
  • Cell Culture : Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding : Seed approximately 4 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., acetone with 1% Tween 20 to improve solubility). The final solvent concentration in the media should be kept low (e.g., 2% v/v).

  • Incubation : Incubate the cells for 48 hours at 37 °C in a 5% CO2 incubator.

  • WST-1 Assay : Add WST-1 reagent to each well and incubate for a further 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Express cell viability as a percentage of the solvent-treated control and determine the concentration at which cell viability is significantly reduced.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key biological pathways and experimental processes related to the activity of this compound derivatives.

MDH_Inhibition_Pathway cluster_tca Mitochondrion Metabolism Cancer Cell Metabolism TCA_Cycle TCA Cycle Metabolism->TCA_Cycle Malate Malate TCA_Cycle->Malate NADH NADH TCA_Cycle->NADH OAA Oxaloacetate Malate->OAA MDH2 MDH2 MDH2 OAA->TCA_Cycle ETC Electron Transport Chain (ETC) NADH->ETC O2_Consumption Oxygen Consumption ETC->O2_Consumption Hypoxia Hypoxia O2_Consumption->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Tumor_Growth Tumor Growth & Angiogenesis HIF1a->Tumor_Growth Compound16c Methyl 3-amido- benzoate Derivative (e.g., 16c) Compound16c->MDH2

Caption: Mechanism of action for MDH2 inhibition by a methyl 3-amido-benzoate derivative.

Experimental_Workflow start Start: Synthesis of This compound Derivatives in_vitro In Vitro Screening start->in_vitro anticancer Anticancer Assays (e.g., MDH Inhibition, Cytotoxicity) in_vitro->anticancer insecticidal Insecticidal Assays (e.g., Contact/Fumigant Toxicity) in_vitro->insecticidal anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) in_vitro->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis anticancer->sar insecticidal->sar anti_inflammatory->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Studies (e.g., Xenograft Models) lead_id->in_vivo end End: Preclinical Candidate in_vivo->end

References

Structural Elucidation of Novel Bioactive Scaffolds Derived from Substituted Benzoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of novel compounds derived from substituted methyl benzoates, with a focus on methodologies applicable to derivatives of Methyl 3-ethoxybenzoate. Due to a lack of publicly available research detailing novel compounds synthesized directly from this compound, this guide utilizes the well-documented synthesis of Gefitinib from the closely related starting material, Methyl 3-hydroxy-4-methoxybenzoate, as a representative example.[1][2] The principles and techniques outlined are directly transferable to the characterization of novel molecules derived from this compound.

The synthesis of complex bioactive molecules from readily available starting materials is a cornerstone of modern drug discovery. The structural confirmation of these novel compounds is paramount to understanding their chemical properties and biological activity. This guide will detail the experimental protocols and present the characterization data for key intermediates in a multi-step synthesis, providing a framework for the structural elucidation of newly synthesized compounds.

Comparative Analysis of Synthetic Intermediates

The following tables summarize the key characterization data for the intermediates in the synthesis of Gefitinib, a potent EGFR inhibitor. This data provides a benchmark for the types of structural confirmation required for novel compounds.

Table 1: Physical and Chromatographic Data of Synthetic Intermediates

Compound IDIUPAC NameMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
1 Methyl 3-hydroxy-4-methoxybenzoateC₉H₁₀O₄182.17--
2 Methyl 3-(3-chloropropoxy)-4-methoxybenzoateC₁₂H₁₅ClO₄258.70White solid94.7
3 Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateC₁₂H₁₄ClNO₆319.70Pale yellow oil85.0
4 Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoateC₁₂H₁₆ClNO₄289.71Yellowish oil77.0

Table 2: Spectroscopic Data for Structural Confirmation of Intermediates

Compound ID¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec. (m/z)
2 7.62 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 6.91 (d, J=8.4 Hz, 1H), 4.25 (t, J=5.8 Hz, 2H), 3.90 (s, 3H), 3.89 (s, 3H), 3.78 (t, J=6.2 Hz, 2H), 2.30 (m, 2H)166.8, 153.0, 148.1, 123.8, 114.9, 111.9, 110.8, 67.2, 56.0, 52.1, 41.4, 32.0258
3 7.80 (s, 1H), 7.02 (s, 1H), 4.29 (t, J=5.6 Hz, 2H), 3.96 (s, 3H), 3.91 (s, 3H), 3.79 (t, J=6.1 Hz, 2H), 2.31 (m, 2H)165.2, 153.8, 148.9, 137.2, 112.5, 110.3, 109.8, 67.5, 56.4, 52.8, 41.2, 31.9319
4 7.21 (s, 1H), 6.31 (s, 1H), 5.80 (br s, 2H), 4.10 (t, J=5.9 Hz, 2H), 3.86 (s, 3H), 3.83 (s, 3H), 3.71 (t, J=6.2 Hz, 2H), 2.21 (m, 2H)168.1, 150.2, 146.9, 140.1, 112.8, 109.5, 100.1, 67.8, 55.8, 51.2, 41.6, 32.2289

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the intermediates are provided below. These protocols are adapted from the synthesis of Gefitinib and can be modified for analogous derivatizations of this compound.[1]

Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Compound 2)

A mixture of Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq), 1-bromo-3-chloropropane (1.4 eq), and potassium carbonate (2.1 eq) in dimethylformamide (DMF) is heated at 70°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water with constant stirring. The resulting solid is filtered and washed with cold water to yield the product.

Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Compound 3)

To a solution of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride at 0-5°C, nitric acid (66%) is added dropwise. The mixture is stirred at room temperature for 6 hours, then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate and brine, then dried over sodium sulfate.

Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (Compound 4)

Powdered iron (5.0 eq) is suspended in acetic acid and heated to 50°C under a nitrogen atmosphere. A solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol and acetic acid is added dropwise. The mixture is stirred at 50-60°C for 30 minutes. The catalyst is removed by filtration, and the solvent is evaporated. The residue is poured into water and extracted with ethyl acetate.

Structural Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source. The molecular ion peak (m/z) is reported.

  • Chromatography: The purity of the compounds is determined by High-Performance Liquid Chromatography (HPLC).

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

G cluster_synthesis Synthetic Pathway A Methyl 3-hydroxy-4-methoxybenzoate B Alkylation A->B C Methyl 3-(3-chloropropoxy)-4-methoxybenzoate B->C D Nitration C->D E Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate D->E F Reduction E->F G Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate F->G

Caption: Synthetic pathway for the derivatization of a substituted methyl benzoate.

G cluster_workflow Structural Confirmation Workflow A Synthesized Compound B Purification (Column Chromatography) A->B C Purity Analysis (HPLC) B->C D Structural Analysis B->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry D->G H Structure Confirmed E->H F->H G->H

Caption: General workflow for the structural confirmation of novel compounds.

References

Evaluating Methyl 3-ethoxybenzoate for Novel Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 3-ethoxybenzoate, a benzoate ester with potential applications in various research and development fields. Due to a notable lack of direct performance data in the scientific literature, this document focuses on a comparative analysis of its physicochemical properties against a close structural analog, Methyl 3-methoxybenzoate, and outlines general experimental protocols for its synthesis and potential evaluation in a drug discovery context. The information presented herein is intended to serve as a foundational resource to stimulate and guide further investigation into the properties and applications of this compound.

Physicochemical Properties: A Comparative Analysis

The substitution of an ethoxy group for a methoxy group at the meta position of the benzene ring can influence key physicochemical parameters that are critical for applications in drug discovery and materials science. These include lipophilicity (logP), polar surface area (PSA), and molecular weight, which can affect solubility, permeability, and metabolic stability.

PropertyThis compoundMethyl 3-methoxybenzoate
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃
Molecular Weight 180.20 g/mol 166.17 g/mol [1]
CAS Number 108593-47-1[2][3]5368-81-0[1][4]
Boiling Point 100°C @ 2mm Hg[5]248°C @ 760 mm Hg[6]
Calculated logP 1.87[5]2.3[1]
Polar Surface Area (PSA) 35.53 Ų[5]35.5 Ų[1]
Hydrogen Bond Acceptors 3[5]3[1]
Hydrogen Bond Donors 0[5]0[1]
Rotatable Bond Count 4[5]3[1]

Synthesis of this compound: A General Protocol

This compound can be synthesized via Fischer esterification of 3-ethoxybenzoic acid with methanol, using a strong acid catalyst. This is a common and well-established method for the preparation of benzoate esters.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-Ethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • Dissolve 3-ethoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

Potential Novel Application: A Scaffold in Drug Discovery

While specific biological activity data for this compound is scarce, its structure as a substituted benzoate ester makes it a viable candidate as a building block in medicinal chemistry. Benzoate derivatives are present in a wide range of biologically active molecules. The ethoxy group, in comparison to a methoxy group, can alter the compound's interaction with metabolic enzymes and target proteins, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Generalized Workflow for Evaluating a Novel Chemical Entity

The following diagram illustrates a typical workflow for the initial evaluation of a new compound like this compound in a drug discovery program.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization physchem Physicochemical Profiling (Solubility, logP) characterization->physchem primary_screen Primary Biological Screening (Target-based or Phenotypic) physchem->primary_screen dose_response Dose-Response & Potency (IC50 / EC50 Determination) primary_screen->dose_response selectivity Selectivity Profiling (Off-target screening) dose_response->selectivity adme In Vitro ADME (Metabolic Stability, Permeability) selectivity->adme sar Structure-Activity Relationship (SAR) Studies adme->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

A generalized workflow for the synthesis and in vitro evaluation of novel chemical entities.
Hypothetical Signaling Pathway Modulation

Derivatives of benzoate esters have been shown to interact with various biological targets, including enzymes such as kinases and dehydrogenases. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a critical signaling pathway in a disease context.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound Derivative inhibitor->raf Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for novel applications, particularly in the realm of medicinal chemistry. Its physicochemical properties, when compared to its methoxy analog, suggest potential differences in biological behavior that warrant investigation. However, the current lack of direct experimental data on its performance necessitates further research.

The protocols and workflows provided in this guide offer a starting point for researchers to synthesize and evaluate this compound and its derivatives. Future studies should focus on generating robust, quantitative data to compare its performance against established alternatives in specific, well-defined applications. Such research will be crucial in unlocking the full potential of this versatile chemical entity.

References

cost-benefit analysis of different Methyl 3-ethoxybenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-ethoxybenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The selection of a synthetic route that is both efficient and cost-effective is a critical consideration in research and development. This guide provides a detailed cost-benefit analysis of two primary methods for the synthesis of this compound: direct Fischer Esterification of 3-ethoxybenzoic acid and a two-step approach involving Williamson Ether Synthesis followed by esterification.

At a Glance: Comparison of Synthesis Routes

ParameterMethod 1: Fischer EsterificationMethod 2: Williamson Ether Synthesis & Esterification
Starting Material 3-Ethoxybenzoic acid3-Hydroxybenzoic acid
Key Reagents Methanol, Acid Catalyst (e.g., H₂SO₄)Ethylating agent (e.g., Ethyl Iodide), Base (e.g., K₂CO₃), Methanol, Acid Catalyst
Number of Steps 12
Typical Overall Yield Good to ExcellentModerate to Good
Key Advantages Simplicity, fewer steps, potentially higher overall yield.Utilizes a more readily available and potentially cheaper starting material.
Key Disadvantages Cost and availability of 3-ethoxybenzoic acid.More complex, requires an additional synthetic step, potentially lower overall yield.

Method 1: Fischer Esterification of 3-Ethoxybenzoic Acid

This classical method involves the direct reaction of 3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by using an excess of methanol and/or by removing the water formed during the reaction.

Experimental Protocol:

A general procedure for the Fischer esterification of a substituted benzoic acid is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Cost-Benefit Analysis:
  • Cost: The primary cost driver for this method is the starting material, 3-ethoxybenzoic acid. While commercially available, its price can be a significant factor, especially for large-scale synthesis. The other reagents, methanol and sulfuric acid, are commodity chemicals and are relatively inexpensive.

  • Benefits: This one-step synthesis is straightforward and generally proceeds with good to excellent yields. The simplicity of the procedure and the high potential yield make it an attractive option if the cost of the starting material is not a limiting factor.

Method 2: Williamson Ether Synthesis followed by Esterification

This two-step approach begins with the more readily available and often cheaper 3-hydroxybenzoic acid. The phenolic hydroxyl group is first converted to an ethoxy group via a Williamson ether synthesis, followed by the esterification of the resulting 3-ethoxybenzoic acid.

Experimental Protocol:

Step 1: Synthesis of 3-Ethoxybenzoic Acid (Williamson Ether Synthesis)

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate, 2-3 equivalents).

  • Alkylation: Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.1-1.5 equivalents), to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure. The residue can be acidified to precipitate the 3-ethoxybenzoic acid, which is then filtered, washed with water, and dried.

Step 2: Esterification of 3-Ethoxybenzoic Acid

The 3-ethoxybenzoic acid obtained from Step 1 is then esterified using the Fischer esterification protocol described in Method 1.

Cost-Benefit Analysis:
  • Cost: The primary advantage of this route is the lower cost of the initial starting material, 3-hydroxybenzoic acid, compared to 3-ethoxybenzoic acid. However, the overall cost must take into account the reagents used in both the etherification and esterification steps (ethylating agent, base, solvents), as well as the additional processing time and labor.

  • Benefits: This method offers flexibility and can be more economical for large-scale production if the price difference between 3-hydroxybenzoic acid and 3-ethoxybenzoic acid is substantial.

  • Drawbacks: This is a two-step process, which inherently increases the complexity and may lead to a lower overall yield compared to a high-yielding single-step reaction. Each step requires its own work-up and purification, adding to the overall time and resource requirements.

Visualizing the Synthetic Pathways

To aid in understanding the workflow of each synthetic method, the following diagrams are provided.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product 3-Ethoxybenzoic_Acid 3-Ethoxybenzoic_Acid Acid_Catalyst_Addition Add Acid Catalyst (e.g., H₂SO₄) 3-Ethoxybenzoic_Acid->Acid_Catalyst_Addition Methanol Methanol Methanol->Acid_Catalyst_Addition Reflux Reflux Acid_Catalyst_Addition->Reflux Workup Workup Reflux->Workup Distillation_Chromatography Distillation/ Chromatography Workup->Distillation_Chromatography Methyl_3_ethoxybenzoate Methyl_3_ethoxybenzoate Distillation_Chromatography->Methyl_3_ethoxybenzoate

Fischer Esterification Workflow

Williamson_Esterification_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic_Acid Base_Addition Add Base (e.g., K₂CO₃) 3-Hydroxybenzoic_Acid->Base_Addition Ethyl_Iodide Ethylating Agent Ethyl_Iodide->Base_Addition Reflux1 Reflux Base_Addition->Reflux1 Workup1 Workup & Acidification Reflux1->Workup1 3-Ethoxybenzoic_Acid_Intermediate 3-Ethoxybenzoic Acid Workup1->3-Ethoxybenzoic_Acid_Intermediate Acid_Catalyst_Addition Add Acid Catalyst (e.g., H₂SO₄) 3-Ethoxybenzoic_Acid_Intermediate->Acid_Catalyst_Addition Methanol Methanol Methanol->Acid_Catalyst_Addition Reflux2 Reflux Acid_Catalyst_Addition->Reflux2 Workup2 Workup Reflux2->Workup2 Final_Purification Distillation/ Chromatography Workup2->Final_Purification Methyl_3_ethoxybenzoate This compound Final_Purification->Methyl_3_ethoxybenzoate

Williamson Ether Synthesis & Esterification Workflow

Conclusion and Recommendations

The choice between these two synthetic routes for this compound depends heavily on the specific needs and constraints of the project.

  • For small-scale laboratory synthesis and rapid access to the target molecule , where the cost of the starting material is less of a concern, the Fischer Esterification (Method 1) is the recommended approach due to its simplicity and high potential yield.

  • For large-scale industrial production or in situations where cost-minimization is a primary driver , the two-step route via Williamson Ether Synthesis followed by esterification (Method 2) may be more advantageous, provided that the cost savings from using 3-hydroxybenzoic acid outweigh the expenses and complexities of the additional synthetic step. A thorough cost analysis of raw materials and processing should be conducted before committing to this route on a large scale.

Researchers and drug development professionals should carefully evaluate the trade-offs between the number of synthetic steps, overall yield, and the cost of starting materials to select the most appropriate method for their specific application.

Safety Operating Guide

Proper Disposal of Methyl 3-ethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. This document provides a comprehensive guide to the proper disposal procedures for Methyl 3-ethoxybenzoate, a common reagent in synthetic chemistry. Adherence to these guidelines is crucial for maintaining operational safety and regulatory compliance.

Immediate Safety Considerations

This compound is classified as harmful if swallowed and may be fatal if it enters the airways.[1] It is also considered harmful to aquatic life.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it into a sealed container for disposal.[4] For larger spills, contain the spill and prevent it from entering drains or waterways.[1][5]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all local, regional, and national regulations.[1] The following is a generalized, step-by-step procedure for its proper disposal:

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound and any materials contaminated with it.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically resistant, sealable container for collecting the waste.

    • Ensure the container is in good condition and is properly labeled with the chemical name and associated hazards.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6]

    • The storage area should be cool and dry.[2]

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.[1][2]

    • Contact your institution's EHS office to arrange for pickup and disposal. They will have established procedures and contracts with certified vendors.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date. This is a critical aspect of laboratory safety and regulatory compliance.

Disposal "Don'ts"

  • DO NOT pour this compound down the drain.[1][5] This can harm aquatic life and may be against local regulations.

  • DO NOT dispose of this compound with general laboratory trash.

  • DO NOT incinerate the compound unless you are using a licensed waste disposal facility with the appropriate equipment and permits.

Quantitative Data Summary

No specific quantitative data for disposal limits of this compound were found in the provided search results. Disposal regulations are typically based on the hazardous characteristics of the waste and local regulations rather than specific concentration thresholds for this particular compound. For specific quantitative limits, consult your local environmental protection agency or your licensed waste disposal contractor.

Data PointValue
Disposal Concentration Limits Not specified in search results. Governed by local regulations.
Reportable Quantities Not specified in search results. Governed by local and federal regulations.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The standard procedure is not to perform an experimental treatment of the waste in the lab but to transfer it to a specialized waste management facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_error Improper Disposal Path (AVOID) start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always drain Pouring Down Drain start->drain Incorrect trash Mixing with General Trash start->trash Incorrect segregate Segregate Waste into Labeled, Compatible Container ppe->segregate store Store in a Cool, Dry, Well-Ventilated, Secure Area segregate->store check_incompatible Keep Away from Incompatible Materials (e.g., Strong Oxidizers) store->check_incompatible contact_ehs Contact Institutional EHS or Approved Waste Contractor check_incompatible->contact_ehs When container is full or per schedule documentation Complete Waste Disposal Manifest/Paperwork contact_ehs->documentation pickup Arrange for Professional Waste Pickup documentation->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides comprehensive safety protocols and logistical plans for the use of Methyl 3-ethoxybenzoate (CAS No. 108593-47-1). The following procedural guidance is based on available safety data for this compound and structurally similar aromatic esters.

Immediate Safety and Hazard Information

Hazard Identification and Classification:

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity, OralCategory 4 (Harmful if swallowed) (Assumed)P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation) (Assumed)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation) (Assumed)P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation) (Assumed)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following PPE is recommended as a minimum standard.

PPE Selection Guide:

Body PartPPE ItemSpecification
Hands Chemical-resistant glovesButyl rubber or nitrile gloves are recommended for handling esters.[3] Always inspect gloves for integrity before use. For prolonged contact, consider double-gloving.
Eyes Safety gogglesChemical splash goggles that provide a complete seal around the eyes are essential.
Body Laboratory coatA standard flame-retardant lab coat should be worn to protect against skin contact. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow is crucial for minimizing exposure risks and ensuring experimental reproducibility.

Experimental Workflow:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare and inspect fume hood B->C D Dispense this compound in fume hood C->D E Perform experimental procedure D->E F Decontaminate work area and equipment E->F G Segregate and label waste F->G H Dispose of waste through approved channels G->H

Caption: Logical workflow for the safe handling of this compound.

Detailed Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE before entering the laboratory.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Handling and Experimentation:

    • Conduct all manipulations of this compound within the fume hood.

    • Use appropriate laboratory equipment (e.g., glass pipettes with a bulb, syringes) for transferring the liquid. Avoid cross-contamination.

    • In case of accidental contact, immediately follow the first-aid measures outlined below.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • All disposable materials contaminated with the compound (e.g., gloves, pipette tips, paper towels) should be collected as hazardous waste.

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If symptoms persist, seek medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[4]

  • Large Spills: Evacuate the area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[5]

Waste Segregation and Disposal Workflow:

Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Liquid Waste: Collect in a labeled, sealed, and compatible container C Store in a designated satellite accumulation area A->C B Solid Waste: Collect contaminated items in a labeled, sealed bag B->C D Ensure secondary containment C->D E Arrange for pickup by institutional Environmental Health and Safety (EHS) D->E

Caption: Procedural flow for the disposal of this compound waste.

Disposal Protocol:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a chemically resistant material.

    • The label should clearly state "Hazardous Waste," list all chemical constituents, and display the appropriate hazard pictograms.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, absorbent materials, weighing paper) in a designated, labeled, and sealed plastic bag or container.[5]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.[5]

  • Storage and Disposal:

    • Store all waste containers in a designated satellite accumulation area that is secure and has secondary containment.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any chemical waste down the drain or in the regular trash.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.